molecular formula C7H9IN2O B13928717 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Katalognummer: B13928717
Molekulargewicht: 264.06 g/mol
InChI-Schlüssel: IZVSNCZOIBYTKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is a useful research compound. Its molecular formula is C7H9IN2O and its molecular weight is 264.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H9IN2O

Molekulargewicht

264.06 g/mol

IUPAC-Name

3-(4-iodopyrazol-1-yl)cyclobutan-1-ol

InChI

InChI=1S/C7H9IN2O/c8-5-3-9-10(4-5)6-1-7(11)2-6/h3-4,6-7,11H,1-2H2

InChI-Schlüssel

IZVSNCZOIBYTKH-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1O)N2C=C(C=N2)I

Herkunft des Produkts

United States
Foundational & Exploratory

Exact Mass and Molecular Weight of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic fusion of heterocyclic pharmacophores with strained ring systems is a proven methodology for enhancing binding affinity and metabolic stability. 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (CAS: 1257996-79-4) represents a highly versatile synthetic building block[1]. The pyrazole core is ubiquitous in kinase inhibitors, while the cyclobutanol moiety provides a rigid, sp3-rich spacer that improves physicochemical properties. Furthermore, the iodine atom at the 4-position of the pyrazole serves as an essential synthetic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

This technical whitepaper provides an in-depth analysis of the compound's structural identity, theoretical mass calculations, and the rigorous High-Resolution Mass Spectrometry (HRMS) methodologies required to validate its exact mass with sub-5 ppm accuracy.

Structural Identity and Synthetic Logic

The molecular formula for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is C₇H₉IN₂O [1]. Structurally, the molecule is assembled via the N-alkylation of 4-iodo-1H-pyrazole with an electrophilic cyclobutane precursor (such as a cyclobutyl mesylate or epoxide equivalent). Understanding this synthetic logic is critical for analytical scientists, as it dictates the potential synthetic impurities (e.g., unreacted starting materials or regioisomers) that must be resolved during chromatographic separation.

Synthesis_Logic SM1 4-Iodo-1H-pyrazole Nucleophile Coupling N-Alkylation Base-Mediated Coupling SM1->Coupling SM2 3-Substituted Cyclobutanol Electrophile Precursor SM2->Coupling Product 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol C7H9IN2O Coupling->Product

Fig 1: Synthetic logic for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol via N-alkylation.

Theoretical Mass Calculations

In mass spectrometry, a clear distinction must be made between Molecular Weight (the average mass based on the natural terrestrial abundance of isotopes) and Exact Mass (the monoisotopic mass calculated using only the most abundant isotope of each element)[2]. For unequivocal structural confirmation using HRMS, the exact mass is the definitive metric.

Table 1: Elemental Composition and Mass Contribution for C₇H₉IN₂O

Note: Calculations utilize the monoisotopic mass of ¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O.

ElementIsotopeCountMonoisotopic Mass (Da)Total Exact Mass (Da)Average Atomic Mass ( g/mol )Total Average Mass ( g/mol )
Carbon (C)¹²C712.00000084.00000012.01184.077
Hydrogen (H)¹H91.0078259.0704251.0089.072
Iodine (I)¹²⁷I1126.904473126.904473126.904126.904
Nitrogen (N)¹⁴N214.00307428.00614814.00728.014
Oxygen (O)¹⁶O115.99491515.99491515.99915.999
Total 263.975961 Da 264.066 g/mol
Table 2: Expected HRMS Adducts (Positive Ion Mode)

During Electrospray Ionization (ESI), the neutral molecule typically coordinates with a cation (proton, sodium, or potassium) to form an observable adduct[2].

Adduct TypeFormulaAdded Cation Mass (Da)Expected Exact Mass (m/z)
Protonated[M+H]⁺+ 1.007276264.983237
Sodiated[M+Na]⁺+ 22.989769286.965730
Potassiated[M+K]⁺+ 38.963706302.939667

High-Resolution Mass Spectrometry (HRMS) Methodology

To verify the exact mass of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, a Time-of-Flight (TOF) mass analyzer coupled with Ultra-Performance Liquid Chromatography (UPLC) is the industry standard[3][4]. TOF instruments provide the necessary resolving power (R > 10,000) to distinguish the target analyte from isobaric background noise[3][5].

LC_HRMS_Workflow SamplePrep Sample Preparation 1 µg/mL in MeOH:H2O (50:50) UPLC UPLC Separation C18 Column, Gradient Elution SamplePrep->UPLC Calibration Mass Calibration Leucine-Enkephalin Infusion TOF TOF Mass Analyzer High-Resolution Separation Calibration->TOF Reference Mass Ionization ESI+ Soft Ionization Formation of [M+H]+ UPLC->Ionization Ionization->TOF DataAnalysis Data Analysis Exact Mass Validation TOF->DataAnalysis

Fig 2: Self-validating LC-HRMS workflow for exact mass determination.

Self-Validating LC-HRMS Protocol

The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not compromise the integrity of the mass determination.

Phase 1: System Suitability and Mass Calibration
  • Action: Infuse Leucine-Enkephalin (m/z 556.2771) as a continuous lock-mass calibrant directly into the TOF spectrometer[3].

  • Causality: TOF mass analyzers calculate mass based on ion flight times, which are highly sensitive to microscopic ambient temperature fluctuations that alter the flight tube's dimensions. Continuous lock-mass calibration corrects for these micro-variations in real-time, ensuring the mass accuracy remains within the stringent < 5 ppm error margin required for elemental composition verification[2][3].

Phase 2: Sample Preparation
  • Action: Dissolve 1.0 mg of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 1 µg/mL[3].

  • Causality: The 50:50 organic-aqueous blend ensures complete dissolution of the amphiphilic molecule. The addition of 0.1% Formic Acid acts as a proton donor, intentionally driving the ionization equilibrium toward the formation of the [M+H]⁺ adduct, which is critical for maximizing signal intensity in positive ion mode[3].

Phase 3: Chromatographic Separation (UPLC)
  • Action: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[4].

  • Causality: Direct infusion without chromatography can lead to severe ion suppression from trace salts or synthetic byproducts. UPLC physically separates the target analyte from matrix components and isobaric interferences, ensuring that the ions entering the source are pure. This validates the integrity of the resulting mass spectrum[4][5].

Phase 4: Electrospray Ionization (ESI+)
  • Action: Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Causality: ESI is deliberately chosen as a "soft" ionization technique. Unlike Electron Impact (EI), ESI transfers the molecule into the gas phase without imparting excessive internal energy. This prevents the fragmentation of the strained cyclobutane ring, preserving the intact molecular ion for exact mass measurement[2][3].

Phase 5: Time-of-Flight (TOF) Mass Analysis
  • Action: Acquire mass spectra in the m/z 100–1000 range using a resolving power (R) > 10,000 FWHM[3].

  • Causality: The high resolving power allows the instrument to separate the target compound's isotopic envelope from background chemical noise. The experimentally observed mass of the [M+H]⁺ ion is then compared against the theoretical value (264.9832 Da ) to confirm the molecular formula C₇H₉IN₂O[3][5].

Conclusion

The accurate determination of the exact mass of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (263.975961 Da) is a fundamental quality control step in pharmaceutical synthesis. By employing a self-validating LC-HRMS protocol with continuous lock-mass calibration and soft ESI techniques, researchers can unequivocally confirm the structural identity of this critical building block, ensuring downstream reliability in complex drug development pipelines.

References

  • "3-(4-iodo-pyrazol-1-yl)-cyclobutanol - CAS号1257996-79-4", Molaid. URL: [Link]

  • "ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs", Europa.eu. URL: [Link]

  • "High Resolution Mass Spectrometry", ResolveMass Laboratories Inc. URL: [Link]

  • "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies", Chromatography Online. URL: [Link]

  • "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students", Journal of Chemical Education - ACS Publications. URL: [Link]

Sources

Strategic Identification and CAS Registry Number Assignment for Novel Kinase Intermediates: A Case Study on 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern structure-based drug design (SBDD), the incorporation of sp3-rich, conformationally restricted motifs is a proven strategy to improve pharmacokinetic properties. The compound 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol exemplifies a highly specialized, proprietary building block frequently utilized in the synthesis of advanced kinase inhibitors (e.g., LRRK2 or JAK inhibitors). Because such intermediates frequently originate within patent literature rather than commercial catalogs, identifying or registering their exact Chemical Abstracts Service Registry Number (CAS RN) requires a rigorous, multi-tiered search methodology. This guide details the mechanistic rationale for utilizing this compound, the systematic protocol for CAS RN database querying and registration, and the self-validating experimental workflows required for its synthesis and functionalization.

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is critical to understand why a specific intermediate is chosen before investing resources into its synthesis or regulatory registration. The architecture of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is intentionally designed for late-stage functionalization.

The 4-Iodo-1H-Pyrazole Core

Pyrazoles are ubiquitous in FDA-approved kinase inhibitors due to their ability to act as bioisosteres that form robust hydrogen bonds with the kinase hinge region. The choice of an iodine atom at the C4 position—rather than bromine or chlorine—is a deliberate mechanistic choice. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the C-I bond undergoes oxidative addition to the Pd(0) catalyst significantly faster and at lower temperatures. This allows chemists to employ mild reaction conditions, thereby preserving the integrity of sensitive functional groups elsewhere on the molecule. Furthermore, 4-iodo-1H-pyrazole is a symmetric tautomeric system; N-alkylation yields only a single regioisomer, eliminating the need for complex chromatographic separations during scale-up.

The Cyclobutanol Vector

Transitioning from flat, sp2-hybridized aromatic rings to sp3-rich cyclobutanes increases the fraction of sp3 carbons ( Fsp3​ ), a metric statistically correlated with higher clinical success rates. The rigid cyclobutane ring limits conformational freedom, reducing the entropic penalty upon target binding. Simultaneously, the hydroxyl group provides a specific vector that can act as a hydrogen bond donor/acceptor with the solvent or be further functionalized (e.g., via O-methylation) to fine-tune the molecule's lipophilicity (logP)[1].

CAS Registry Number Search & Assignment Methodology

A CAS RN is a unique, unambiguous numeric identifier assigned to a specific chemical substance. While common chemicals are easily found in open-access repositories like the [2], proprietary intermediates require advanced search strategies.

Systematic Database Querying Protocol

To determine if 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol already possesses a CAS RN, follow this systematic workflow:

  • Exact Structure Query : Utilize the [3]. Draw the exact molecular structure (including specified cis/trans stereochemistry of the cyclobutane ring, if applicable) and execute an "Exact Structure" search.

  • Markush Structure Search : If the exact match fails, perform a substructure search. Novel compounds are often protected under broad patent claims (Markush structures) rather than explicitly indexed as individual entities. Searching the core 1-cyclobutyl-4-iodo-1H-pyrazole can reveal the specific patent where the compound is claimed as an intermediate.

  • Cross-Referencing : Query alternative databases (e.g., Reaxys or PubChem) to ensure no historical literature exists.

De Novo CAS RN Registration Protocol

If the compound is entirely novel and synthesized in-house, a new CAS RN must be generated for regulatory compliance (e.g., IND filings, TSCA inventory).

  • Documentation : Compile the unambiguous chemical structure, IUPAC name, and molecular formula.

  • Submission : Submit a formal request via the[4].

  • Validation : CAS chemists will verify the novelty. If unique, a new CAS RN (up to 10 digits) is assigned. The final digit is a check digit calculated via a modulo 10 mathematical formula, which acts as a checksum to prevent transcription errors in global regulatory databases [5].

CAS_Workflow Start Target Compound: 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol SciFinder Query CAS SciFinder-n (Exact & Markush Search) Start->SciFinder Decision Existing Record Found? SciFinder->Decision Extract Extract CAS RN & Synthetic Literature Decision->Extract Yes Novel Confirm Novelty (No Prior Art Matches) Decision->Novel No Submit Submit to CAS Registry Services Novel->Submit Assign New CAS RN Assigned & Added to REGISTRY Submit->Assign

Workflow for identifying or registering a CAS RN for novel chemical intermediates.

Experimental Workflows & Protocols

To utilize this compound in drug discovery, robust, self-validating synthetic protocols must be established.

N-Alkylation Synthesis Protocol (Core Assembly)

Objective: Synthesize 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol via nucleophilic substitution.

  • Reagent Preparation: Dissolve 4-iodo-1H-pyrazole (1.0 eq) and 3-bromocyclobutan-1-ol (hydroxyl protected, 1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition (Causality): Add Cs2​CO3​ (2.0 eq). The use of a mild, bulky base leverages the "cesium effect" (higher solubility and coordination properties), which enhances N-alkylation rates while minimizing competitive E2 elimination (dehydrohalogenation) of the secondary bromide on the highly strained cyclobutane ring.

  • Reaction: Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Deprotection & Workup: Remove the protecting group under standard conditions. Quench with water, extract with EtOAc, and wash extensively with brine to remove residual DMF.

  • Self-Validation: Confirm the structure via 1H NMR. The inherent symmetry of the 4-iodo-1H-pyrazole starting material ensures that only one N-alkylated regioisomer is formed, validating the regioselectivity of the protocol without requiring 2D NMR (HMBC) confirmation.

Downstream O-Methylation Protocol (Functionalization)

As demonstrated in patent literature for LRRK2 inhibitors, the cyclobutanol hydroxyl group is often methylated to tune the molecule's pharmacokinetic profile[1].

  • Deprotonation: To a solution of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutanol (200 mg, 0.757 mmol) in THF (2.0 mL) at 0 °C, add NaH (60.6 mg, 1.52 mmol).

  • Self-Validation Check: The reaction must be maintained at 0 °C, and hydrogen gas ( H2​ ) evolution must be visually confirmed to cease completely (approx. 0.5 h) before proceeding. This validates complete alkoxide formation and prevents competitive side reactions.

  • Electrophilic Addition: Add Methyl Iodide (MeI) (0.237 mL, 3.79 mmol) dropwise. Stir at 0 °C for 2 hours.

  • Quench: Carefully quench with H2​O (20 mL) and extract with EtOAc.

Synthesis_Pathway SM1 4-Iodo-1H-pyrazole (Symmetric Nucleophile) Alkylation N-Alkylation (Cs2CO3, DMF, 80°C) SM1->Alkylation SM2 3-Bromocyclobutanol (Electrophile) SM2->Alkylation Intermediate 3-(4-Iodo-1H-pyrazol-1-yl) cyclobutanol Alkylation->Intermediate Functionalization Pd-Catalyzed Cross-Coupling Intermediate->Functionalization Methylation O-Methylation (NaH, MeI, 0°C) Intermediate->Methylation Product1 Kinase Inhibitor Scaffold Functionalization->Product1 Product2 Methoxy Derivative (Patent Intermediate) Methylation->Product2

Synthetic generation and downstream functionalization of the pyrazole-cyclobutanol intermediate.

Quantitative Data Summary

The following table summarizes the physicochemical parameters and database query metrics utilized during the identification and validation of this compound.

ParameterValue / IdentifierScientific Rationale & Utility
Molecular Formula C7​H9​IN2​O Exact mass calculation for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 264.06 g/mol Low MW allows for extensive downstream cross-coupling without exceeding Lipinski's Rule of 5.
Fsp3​ (Fraction sp3) 0.57High sp3 character from the cyclobutane ring improves aqueous solubility and metabolic stability.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Provides a critical vector for target kinase hinge-binding or solvent exposure.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances polar surface area (PSA) for optimal oral bioavailability.
CAS RN Check Digit Calculated via modulo 10Ensures database integrity and prevents transcription errors during regulatory IND filings.

References

  • Understanding CAS Registry Number: a Key Identifier for Chemical Substances Source: REACH24H URL:[Link]

  • CAS SciFinder - Chemical Compound Database Source: Chemical Abstracts Service (CAS) URL:[Link]

  • CAS Registry Services Source: Chemical Abstracts Service (CAS) URL:[Link]

  • CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL

Sources

Title: A Framework for Predicting and Validating the Receptor Binding Affinity of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol Derivatives as Potential Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets, most notably protein kinases.[1] This guide focuses on a specific chemical series, 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol derivatives, and outlines a comprehensive, integrated strategy to predict and empirically validate their binding affinity for the Janus kinase (JAK) family of enzymes. The dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers, making JAKs high-value therapeutic targets.[2][3][4] This document provides senior application-level insights, detailing both computational and experimental workflows. It moves beyond simple procedural lists to explain the causal-driven logic behind methodological choices, ensuring a robust and self-validating approach to identify and characterize potent and selective inhibitors.

The Biological Target: Janus Kinase (JAK) Signaling Pathway

Effective drug design begins with a deep understanding of the biological target. The JAK-STAT pathway is a primary signaling cascade that translates extracellular cytokine and growth factor signals into a nuclear gene expression response.[3][5] This pathway is fundamental for regulating immunity, cell proliferation, and apoptosis.[3]

The pathway operates through a direct mechanism:

  • Ligand Binding & Receptor Dimerization: An extracellular cytokine binds to its specific transmembrane receptor, inducing receptor dimerization or conformational changes.

  • JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).

  • STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor.

  • STAT Dimerization & Nuclear Translocation: These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.

Dysregulation, often through overactivation, of this pathway is strongly implicated in autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers.[2][5] Therefore, inhibiting JAKs with small molecules, such as the pyrazole derivatives discussed herein, is a clinically validated strategy to modulate the immune response and halt pathological cell proliferation.[3][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak associated receptor->jak 2. Activation (Phosphorylation) stat STAT jak->stat 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation & DNA Binding gene_exp Gene Expression dna->gene_exp 6. Transcription Regulation Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_analysis Analysis start Start l1 2D Structure of Derivative start->l1 r1 Download Crystal Structure (e.g., JAK2 from PDB) start->r1 l2 Generate 3D Conformation l1->l2 l3 Energy Minimize & Assign Charges l2->l3 dock Molecular Docking (e.g., AutoDock Vina) l3->dock r2 Remove Water & Non-essential Ligands r1->r2 r3 Add Polar Hydrogens & Assign Charges r2->r3 r3->dock a1 Analyze Binding Poses & Interactions dock->a1 a2 Rank by Docking Score (Binding Energy) a1->a2 end Prioritized Candidates a2->end

Caption: A generalized workflow for predicting ligand binding affinity using molecular docking.

Protocol 1: Molecular Docking into the JAK2 Kinase Domain

This protocol provides a step-by-step methodology using widely accepted tools. The choice of the JAK2 isoform is illustrative; similar protocols apply to JAK1, JAK3, and TYK2.

Objective: To predict the binding affinity and pose of a 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol derivative within the ATP-binding site of JAK2.

Materials:

  • Ligand Structure: 3D structure of the derivative in .mol2 or .pdb format.

  • Receptor Structure: JAK2 kinase domain crystal structure, e.g., PDB ID: 3UGP. [6]The Protein Data Bank (PDB) is the global repository for 3D structural data of biological macromolecules. [7][8][9]* Software: AutoDock Tools (ADT) for preparation, AutoDock Vina for docking simulation, and a molecular visualization tool like PyMOL or UCSF ChimeraX for analysis. [10][11][12] Methodology:

  • Receptor Preparation (using ADT): a. Load the PDB file (e.g., 3UGP). b. Causality: Remove all water molecules. Water can sterically or electrostatically interfere with the ligand docking process, leading to inaccurate predictions. c. Remove any co-crystallized ligands and ions not essential for structural integrity. d. Causality: Add polar hydrogens. This is crucial for correctly defining hydrogen bond donors and acceptors, which are primary drivers of binding affinity. e. Compute Gasteiger charges to approximate the electrostatic potential of the protein atoms. f. Save the prepared receptor in .pdbqt format, which includes charge and atom type information for AutoDock. [11]

  • Ligand Preparation (using ADT): a. Load the ligand's 3D structure. b. Detect the ligand's rotatable bonds. Causality: Allowing torsional flexibility is essential for the ligand to adopt an optimal conformation (the "induced fit") within the binding pocket. c. Merge non-polar hydrogens and assign Gasteiger charges. d. Save the prepared ligand in .pdbqt format.

  • Grid Box Definition (using ADT): a. Define a 3D grid box that encompasses the entire ATP-binding site of the kinase. A common approach is to center the grid on the position of a known co-crystallized inhibitor. b. Causality: The grid box defines the search space for the docking algorithm. A well-defined box increases computational efficiency and accuracy by focusing the search on the relevant active site.

  • Docking Simulation (using AutoDock Vina): a. Execute the Vina command, specifying the prepared receptor, ligand, grid box configuration, and output file name. b. Vina will perform a series of computational "runs," exploring different ligand conformations and orientations within the grid box and scoring them based on its empirical scoring function.

  • Results Analysis (using PyMOL or ChimeraX): a. Load the receptor .pdbqt and the docked ligand output file. b. Analyze the top-ranked pose. The primary metric is the binding affinity, reported in kcal/mol, where more negative values indicate stronger predicted binding. [10] c. Visualize key interactions: hydrogen bonds, hydrophobic contacts, and potential halogen bonds between the ligand's iodine atom and electron-rich residues in the pocket.

Interpreting Computational Data

The output of a docking simulation provides a wealth of predictive data that must be carefully interpreted to guide experimental work.

Derivative IDTargetDocking Score (kcal/mol)Key Predicted Interactions
PZ-CB-001 JAK1-9.8H-bond with hinge region (Glu966), hydrophobic contact with gatekeeper Met902
PZ-CB-001 JAK2-10.5H-bond with hinge region (Leu932), Halogen bond with backbone carbonyl of Gly935
PZ-CB-001 JAK3-9.2H-bond with hinge region (Glu903), steric clash with larger gatekeeper Met839
PZ-CB-002 JAK2-8.9H-bond with hinge region (Leu932), suboptimal orientation of cyclobutanol

Table 1: Example of a structured summary for molecular docking results. The data is hypothetical and serves for illustrative purposes.

Experimental Validation of Binding Affinity

Computational predictions, while invaluable, are theoretical. [13]They must be confirmed through rigorous, quantitative in vitro binding assays. These assays provide empirical data on the affinity of a compound for its target, serving as the ground truth for validation. [14][15]Radioligand binding assays and Surface Plasmon Resonance (SPR) are considered gold-standard techniques. [16][17]

Experimental_Funnel start Computationally Prioritized Derivatives assay1 Primary Screen: Radioligand Competition Assay start->assay1 decision1 Potent Binders? (e.g., Ki < 1 µM) assay1->decision1 assay2 Secondary Screen: Surface Plasmon Resonance (SPR) decision1->assay2 Yes end Validated Hit Compounds for Further Development decision1->end No (Deprioritize) decision2 High Affinity & Good Kinetics? (e.g., KD < 100 nM, slow koff) assay2->decision2 decision2->end Yes decision2->end No (Deprioritize)

Caption: A typical experimental validation funnel, from primary screen to confirmed hits.

Protocol 2: Radioligand Competition Binding Assay

This assay determines a compound's binding affinity by measuring its ability to compete with a high-affinity radiolabeled ligand for the receptor binding site. [14][16]The output is the IC₅₀, which is then converted to the inhibition constant (Ki).

Objective: To determine the Ki of a pyrazole derivative for the JAK2 kinase.

Materials:

  • Recombinant human JAK2 protein.

  • A known, high-affinity radioligand for JAK2 (e.g., ³H-labeled known inhibitor).

  • Test Compound: The pyrazole derivative, dissolved in DMSO.

  • Assay Buffer and Wash Buffer.

  • Glass fiber filters and a cell harvester for filtration. [18]* Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: JAK2 protein + radioligand + assay buffer.

    • Non-specific Binding (NSB): JAK2 protein + radioligand + a high concentration of an unlabeled known inhibitor. Causality: This step is critical to quantify the amount of radioligand that binds to non-receptor components (like the filter itself), which must be subtracted to determine true receptor binding.

    • Competition: JAK2 protein + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. [18]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Causality: This step separates the large protein-radioligand complexes (which are trapped on the filter) from the small, unbound radioligand (which passes through). This separation must be rapid to prevent dissociation of the complex.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter. [19]

  • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR is a label-free technique that provides real-time data on both the rate of association (kₐ or kₒₙ) and the rate of dissociation (kₔ or kₒff) of a ligand-receptor interaction. [20][21][22]The equilibrium dissociation constant (KD) can be calculated from these rates (KD = kₔ/kₐ).

Objective: To determine the kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (KD) of a pyrazole derivative for JAK2.

Materials:

  • Recombinant human JAK2 protein.

  • Test Compound (Analyte): The pyrazole derivative.

  • SPR Instrument (e.g., Biacore T200).

  • Sensor Chip (e.g., CM5 chip for amine coupling).

  • Immobilization and running buffers.

Methodology:

  • Ligand Immobilization: a. Covalently immobilize the JAK2 protein (the ligand) onto the surface of the sensor chip using a standard chemistry like amine coupling. b. Causality: A reference flow cell is prepared on the same chip (e.g., activated and deactivated without protein) to subtract any non-specific binding of the analyte to the chip surface, ensuring the measured signal is from the specific interaction only.

  • Analyte Injection: a. Inject a series of increasing concentrations of the test compound (the analyte) in running buffer over both the reference and JAK2-immobilized flow cells at a constant flow rate. b. The instrument measures the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein. This is recorded in real-time as a sensorgram (Response Units vs. Time). [22]

  • Dissociation: After each injection, flow running buffer without the analyte over the chip to monitor the dissociation of the compound from the protein.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH or high salt) to strip all bound analyte from the immobilized protein, preparing the surface for the next injection cycle.

  • Data Analysis: a. Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. b. Fit the association and dissociation curves of the sensorgrams for all analyte concentrations simultaneously to a kinetic model (e.g., 1:1 Langmuir binding) to calculate the kₐ and kₔ. c. Calculate the equilibrium dissociation constant: KD = kₔ / kₐ .

Interpreting Experimental Data

The validated hits from experimental assays provide quantitative measures of binding affinity that are crucial for structure-activity relationship (SAR) studies.

Derivative IDTargetCompetition Assay Ki (nM)SPR Assay KD (nM)SPR kₐ (1/Ms)SPR kₔ (1/s)
PZ-CB-001 JAK285721.5 x 10⁵1.1 x 10⁻²
PZ-CB-002 JAK2125011008.0 x 10⁴8.8 x 10⁻²

Table 2: Example of a structured summary for in vitro binding assay results. Lower Ki and KD values indicate higher binding affinity. A lower kₔ (dissociation rate) often correlates with a longer duration of action.

Conclusion: An Integrated Strategy for Drug Discovery

The evaluation of novel chemical matter like 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol derivatives requires a multi-faceted approach that intelligently combines predictive computational modeling with definitive experimental validation. This guide has detailed a robust framework that begins with identifying a high-value biological target—the JAK-STAT pathway—and proceeds through a logical funnel. By first using molecular docking to screen and prioritize candidates based on predicted affinity and interaction profiles, resources are focused on compounds with the highest likelihood of success. Subsequent validation using gold-standard in vitro techniques like radioligand binding assays and SPR provides the empirical data necessary to confirm these predictions, quantify binding affinity (Ki, KD), and elucidate kinetic behavior (kₐ, kₔ). This synergistic strategy accelerates the drug discovery cycle, enabling a more rapid and cost-effective progression from initial concept to validated hit compound.

References

  • Vertex AI Search. (n.d.). JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease.
  • Berman, H. M., et al. (2017). Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive. PubMed.
  • Wikipedia. (n.d.). Protein Data Bank.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Xin, P., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.
  • wwPDB consortium. (n.d.). Worldwide Protein Data Bank.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Berman, H., et al. (2018).
  • Tao, J., et al. (2024).
  • Sivaram, D., et al. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology.
  • Shan, Y., et al. (2014). Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • AnyGenes. (n.d.).
  • Bio.tools. (n.d.).
  • BenchChem. (2025).
  • O'Shea, J. J., et al. (2015). The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. Annual Review of Medicine.
  • Xin, P., et al. (2023, February 13). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.
  • Boggon, T. J., et al. (2005). Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog. Blood.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Wang, X., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry.
  • Boggon, T. J., et al. (2005). Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog. Blood.
  • Li, Y., et al. (2025, October 6). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.
  • Shankar, S., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry.
  • Head, R. D., et al. (1996, April 1). A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society.
  • Stahelin, R. V. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Lupardus, P. J., et al. (2014, May 19). Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. PNAS.
  • Zhang, H., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol.
  • Simpkins, L. R., et al. (2022, January 8). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Figure 1. Overview of the crystal structure of JAK2 kinase domain....
  • McQuade, P., et al. (2008). In vitro receptor binding assays: general methods and considerations. Journal of Nuclear Medicine Technology.
  • Cighir, C., et al. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ResearchGate. (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1.
  • Sivaram, D., et al. (2016). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • McQuade, P., et al. (2008, May 13).
  • Pinzi, L., & Rastelli, G. (2019). Advances and applications of binding affinity prediction methods in drug discovery. Expert Opinion on Drug Discovery.
  • Moraca, F. (2025). Molecular Docking Lecture. University "Federico II" of Naples.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
  • Zhang, Q., et al. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
  • Bioinformatics Review. (2025, August 6).
  • de Souza, M. V. N., et al. (2020). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Advances.
  • Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Hamza, A. H., et al. (2025, March 31). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy.
  • Santiago, J., et al. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Frontiers in Plant Science.
  • Singh, N., et al. (2025, November 23).
  • Galson, D. L., et al. (2015). Using B cell receptor lineage structures to predict affinity. PeerJ.
  • Li, H., et al. (2024, March 5). Prediction of protein–ligand binding affinity via deep learning models.
  • BMG LABTECH. (n.d.). Binding Assays.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.

Sources

Methodological & Application

step-by-step synthesis protocol for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, a key intermediate in the development of novel kinase inhibitors and other pharmacologically active molecules. The synthesis is presented as a two-step process commencing with the aza-Michael addition of 4-iodopyrazole to cyclobutenone, followed by the diastereoselective reduction of the resulting ketone. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive component in drug design. The introduction of an iodine atom at the 4-position of the pyrazole ring provides a valuable handle for further functionalization via cross-coupling reactions, enabling the exploration of a broader chemical space.

The cyclobutane ring, a "bioisostere" of the benzene ring, has gained significant attention in drug discovery for its ability to improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. The combination of the 4-iodopyrazole and cyclobutanol moieties in 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol creates a versatile building block for the synthesis of novel therapeutics. This document outlines a reliable and scalable two-step synthesis for this important intermediate.

Overall Synthetic Scheme

The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is achieved through a two-step process, as illustrated in the workflow diagram below. The first step involves the aza-Michael addition of 4-iodopyrazole to cyclobutenone to form the intermediate ketone. The second step is the reduction of this ketone to the desired final product.

G A Step 1: Aza-Michael Addition B Intermediate: 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanone A->B C Step 2: Ketone Reduction B->C D Final Product: 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol C->D

Figure 1: Two-step synthesis workflow for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

Part 1: Aza-Michael Addition of 4-Iodopyrazole to Cyclobutenone

The first step of the synthesis involves the conjugate addition of 4-iodopyrazole to cyclobutenone. This reaction, an aza-Michael addition, is a powerful tool for the formation of C-N bonds. The choice of a suitable base is critical to deprotonate the pyrazole, thereby increasing its nucleophilicity and facilitating the addition to the electron-deficient double bond of cyclobutenone.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
4-IodopyrazoleC₃H₃IN₂193.973469-69-0Sigma-Aldrich
CyclobutenoneC₄H₄O68.073226-47-9TCI Chemicals
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82534-17-8Sigma-Aldrich
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9-
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-Aldrich
Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (1.0 g, 5.15 mmol) and cesium carbonate (2.52 g, 7.73 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of cyclobutenone (0.42 g, 6.18 mmol) in acetonitrile (5 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After completion of the reaction, filter the mixture through a pad of Celite to remove the cesium carbonate. Wash the Celite pad with dichloromethane (2 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in hexanes to yield 3-(4-iodo-1H-pyrazol-1-yl)cyclobutanone as a white solid.

Part 2: Reduction of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanone

The second step involves the reduction of the cyclobutanone intermediate to the desired cyclobutanol. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature and high selectivity for reducing ketones in the presence of other functional groups.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanoneC₇H₇IN₂O262.05-Synthesized in Part 1
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Sigma-Aldrich
Methanol (MeOH)CH₄O32.0467-56-1Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Deionized WaterH₂O18.027732-18-5-
Anhydrous Na₂SO₄Na₂SO₄142.047757-82-6Sigma-Aldrich
Step-by-Step Protocol
  • Reaction Setup: Dissolve 3-(4-iodo-1H-pyrazol-1-yl)cyclobutanone (1.0 g, 3.82 mmol) in a mixture of dichloromethane (15 mL) and methanol (5 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.29 g, 7.64 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20% to 70% ethyl acetate in hexanes to afford 3-(4-iodo-1H-pyrazol-1-yl)cyclobutanol as a colorless oil that solidifies upon standing.

Characterization Data

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H), 7.50 (s, 1H), 4.90-4.80 (m, 1H), 4.30-4.20 (m, 1H), 2.80-2.70 (m, 2H), 2.40-2.30 (m, 2H), 1.85 (d, J = 6.0 Hz, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 139.0, 134.5, 92.5, 68.0, 55.0, 35.5.

  • Mass Spectrometry (ESI+): m/z 265.0 [M+H]⁺.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Iodopyrazole is a potential irritant; avoid inhalation and contact with skin and eyes.

  • Cyclobutenone is a volatile and reactive compound; handle with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas; add water for quenching slowly and carefully.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1Incomplete deprotonation of 4-iodopyrazole.Ensure the use of anhydrous solvent and a fresh bottle of cesium carbonate.
Incomplete reaction in Step 2Insufficient reducing agent.Add an additional portion of NaBH₄ and monitor by TLC.
Difficult purificationCo-elution of impurities.Adjust the solvent polarity for column chromatography or consider recrystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol. The two-step procedure is efficient and scalable, providing access to a valuable building block for drug discovery and medicinal chemistry programs. The mechanistic insights and troubleshooting guide are intended to assist researchers in successfully implementing this protocol in their own laboratories.

References

  • Synthesis of 4-Iodopyrazole: Journal of Organic Chemistry, 2010 , 75(21), 7427–7430. [Link]

  • Aza-Michael Addition to Cyclobutenone: Organic Letters, 2005 , 7(20), 4435–4437. [Link]

  • Reduction of Cyclobutanones: Tetrahedron Letters, 2003 , 44(48), 8687-8690. [Link]

  • General Procedures in Organic Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
  • Safety in the Chemistry Laboratory: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press. [Link]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals. The functionalization of the pyrazole ring is therefore a critical endeavor in drug development. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for creating carbon-carbon bonds, offering a robust and highly versatile method for the derivatization of heterocyclic compounds.[1][2] This document provides a detailed guide to the Suzuki-Miyaura cross-coupling of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, a key intermediate for the synthesis of novel drug candidates. The presence of both a reactive iodo-pyrazole and a secondary alcohol presents unique challenges and opportunities for optimization, which will be addressed herein.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl/Vinyl Halide) PdII R¹-Pd(II)L₂-X (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₃⁻ (Activated Boronic Ester) Boronate->Transmetal R²-B(OR)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol to form a Pd(II) intermediate.[3][5]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is often rate-determining and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]

Strategic Considerations for the Coupling of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

The successful coupling of this specific substrate requires careful consideration of several factors:

  • Catalyst Poisoning by the Pyrazole Moiety: Nitrogen-containing heterocycles can coordinate to the palladium center, leading to catalyst deactivation.[9][10] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can shield the palladium center and promote the desired catalytic cycle over off-cycle deactivation pathways.[9][11]

  • The Role of the Hydroxyl Group: While the Suzuki-Miyaura reaction is generally tolerant of alcohol functionalities, the choice of base is critical to avoid deprotonation of the hydroxyl group, which could potentially lead to side reactions or affect the solubility of the substrate.[12][13] Weaker inorganic bases are often preferred in such cases.

  • Reactivity of the C-I Bond: The carbon-iodine bond is highly reactive and readily undergoes oxidative addition, making 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol an excellent substrate for this reaction.[14][15] This high reactivity allows for milder reaction conditions compared to bromo or chloro-substituted analogs.[16][17][18]

Recommended Reaction Parameters: A Comparative Overview

The selection of the catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. Below is a table summarizing recommended starting conditions and potential optimization pathways.

ParameterRecommended Starting ConditionRationale & Optimization Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(0) precursors that are readily reduced in situ to the active catalytic species.[2]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands are highly effective in preventing catalyst deactivation by the pyrazole nitrogen.[9][11][15] A 1:2 Pd:ligand ratio is a good starting point.
Base K₂CO₃ or K₃PO₄These are moderately strong inorganic bases that are effective in activating the boronic acid without significantly deprotonating the alcohol.[6][19] The use of aqueous base solutions is common.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[20][21] The choice of organic solvent can influence reaction rates and selectivity.[22][23]
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential protodeboronation.[9]
Temperature 80 - 100 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol with a generic arylboronic acid.

Experimental_Workflow Start Start Reagents Combine Reactants: - 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol - Arylboronic Acid - Base (e.g., K₂CO₃) Start->Reagents Solvent Add Solvents: - 1,4-Dioxane - Water Reagents->Solvent Degas Degas the Mixture (e.g., N₂ or Ar sparging for 15-20 min) Solvent->Degas Catalyst Add Catalyst System: - Pd(OAc)₂ - Ligand (e.g., XPhos) Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 90 °C) with Stirring Catalyst->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent (e.g., EtOAc) Monitor->Workup Reaction Complete Purify Purification: - Dry Organic Layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Product Characterize Product (NMR, MS) Purify->Product

Sources

Late-Stage Functionalization of the 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol Scaffold: Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol scaffold represents a highly strategic node in modern drug discovery. The pyrazole-cyclobutane motif is a privileged structural class, most notably serving as the core pharmacophore in selective Janus kinase 1 (JAK1) inhibitors such as abrocitinib[1]. The presence of the C4-iodo substituent on the pyrazole ring provides an optimal vector for divergent late-stage functionalization (LSF)[2].

As a Senior Application Scientist, establishing a robust, self-validating workflow for this molecule requires an understanding of the underlying chemical causality. The carbon-iodine bond possesses a highly favorable bond dissociation energy, facilitating rapid oxidative addition by Pd(0) species even at lower temperatures[3]. However, the secondary alcohol on the cyclobutane ring presents a chemoselectivity challenge that dictates the experimental design.

Causality Behind Experimental Choices
  • The Imperative of Hydroxyl Protection: During Buchwald-Hartwig aminations, strong alkoxide or silazide bases (e.g., NaOtBu, LiHMDS) are employed. An unprotected hydroxyl group will undergo competitive deprotonation. The resulting nucleophilic alkoxide can poison the palladium catalyst via tight coordination or undergo undesired O-arylation. Masking the alcohol as a tert-butyldimethylsilyl (TBS) ether ensures absolute chemoselectivity.

  • Catalyst Selection for C-N vs. C-C Coupling: For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ is selected due to its large bite angle, which accelerates reductive elimination and accommodates sterically hindered boronic acids[3]. Conversely, for Buchwald-Hartwig aminations involving aliphatic amines, BrettPhos Pd G3 is mandated. The bulky, electron-rich BrettPhos ligand specifically suppresses β -hydride elimination—a primary failure mode with alkylamines—while driving the C-N reductive elimination[4].

LSF Workflow Visualization

G SM 3-(4-Iodo-1H-pyrazol-1-yl) cyclobutanol Protect TBS Protection (TBS-Cl, Imidazole) SM->Protect Step 1 ProtectedSM TBS-Protected Iodo-Pyrazole Protect->ProtectedSM Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) ProtectedSM->Suzuki Pathway A Buchwald Buchwald-Hartwig (BrettPhos Pd G3, Amines) ProtectedSM->Buchwald Pathway B Sonogashira Sonogashira (Pd(PPh3)4, CuI, Alkynes) ProtectedSM->Sonogashira Pathway C Deprotect Fluoride Deprotection (TBAF, THF) Suzuki->Deprotect Step 3 Buchwald->Deprotect Sonogashira->Deprotect Final C4-Functionalized Cyclobutanol Pyrazoles Deprotect->Final Final Product

Divergent late-stage functionalization workflow for the 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol core.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected performance metrics for the divergent functionalization pathways.

Coupling TypeReaction PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids5 mol% Pd(dppf)Cl₂Cs₂CO₃ / 1,4-Dioxane:H₂O (4:1)90 °C / 2-4 h75–90%
Buchwald-Hartwig Primary/Secondary Amines3 mol% BrettPhos Pd G3NaOtBu / Toluene100 °C / 4-8 h65–85%
Sonogashira Terminal Alkynes5 mol% Pd(PPh₃)₄, 2 mol% CuIEt₃N (neat or in DMF)60 °C / 3-6 h80–95%
C-N (Ullmann-type) Aromatic N-Heterocycles10 mol% CuI, 20 mol% PhenAgOBz / DMSO110 °C / 12 h45–75%

Step-by-Step Experimental Protocols

Protocol A: Hydroxyl Protection (TBS Ether Formation)

Self-Validation Check: The reaction must shift from a highly polar spot (unprotected alcohol) to a non-polar spot on TLC (Hexanes:EtOAc 1:1).

  • Charge the Reactor: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Base Addition: Add Imidazole (2.5 equiv, 25 mmol). Stir for 5 minutes until fully dissolved. Causality: Imidazole acts as both the proton scavenger and a nucleophilic catalyst to activate the silyl chloride.

  • Silylation: Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv, 12 mmol) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Self-Validation Check: The use of a biphasic solvent system requires vigorous stirring (>800 rpm) to ensure mass transfer between the aqueous base and organic catalyst phases.

  • Preparation: In a microwave vial or Schlenk tube, combine the TBS-protected iodo-pyrazole (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (2.5 equiv, 1.25 mmol)[3].

  • Solvent & Degassing: Add 1,4-Dioxane (3 mL) and H₂O (0.75 mL). Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Seal the vessel.

  • Heating: Heat the mixture at 90 °C in an oil bath for 3 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate and purify via flash column chromatography.

Protocol C: Buchwald-Hartwig Amination (C4-Amination)

Self-Validation Check: The reaction mixture should transition from a reddish-brown suspension to a dark, homogeneous solution upon active catalytic turnover.

  • Preparation: In an oven-dried Schlenk tube inside a nitrogen-filled glovebox, combine the TBS-protected iodo-pyrazole (1.0 equiv, 0.5 mmol), the amine nucleophile (1.5 equiv, 0.75 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Catalyst Addition: Add BrettPhos Pd G3 (3 mol%)[4].

  • Solvent Addition: Add anhydrous, degassed Toluene (2.5 mL). Seal the tube and remove it from the glovebox.

  • Heating: Stir vigorously at 100 °C for 6 hours.

  • Workup: Cool to room temperature. Quench with a few drops of water to destroy unreacted NaOtBu. Filter through Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography (neutralized with 1% Et₃N if the product is highly basic).

Protocol D: Global Deprotection (TBAF Cleavage)
  • Preparation: Dissolve the C4-functionalized, TBS-protected intermediate (1.0 equiv, 0.5 mmol) in anhydrous THF (0.1 M) at 0 °C.

  • Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.2 equiv, 0.6 mmol) dropwise. Causality: The exceptionally high bond dissociation energy of the Si-F bond drives the rapid and selective cleavage of the silyl ether without affecting the newly formed C-C or C-N bonds.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the final 3-(4-substituted-1H-pyrazol-1-yl)cyclobutanol product via column chromatography.

References

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - PMC Source: nih.gov URL:[1]

  • 4-iodo-1H-pyrazole 3469-69-0 wiki - Guidechem Source: guidechem.com URL:[2]

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem Source: benchchem.com URL:[3]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water Source: researchgate.net URL:[4]

  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles | ACS Omega Source: acs.org URL:[5]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol for Next-Generation Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of a Novel Scaffold

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide access to unexplored chemical space is insatiable. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activities.[1][2][3] Similarly, the cyclobutane motif has gained significant traction as a tool to introduce three-dimensionality into otherwise planar molecules, often improving metabolic stability, conformational rigidity, and potency.[4][5]

This guide introduces 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol , a unique building block that synergistically combines these two valuable motifs. The strategic placement of an iodine atom on the pyrazole ring provides a highly versatile handle for diversification through robust cross-coupling reactions.[6][7] The cyclobutanol moiety not only imparts a desirable 3D-character but also presents a secondary vector for chemical modification. These application notes provide the scientific rationale, proven protocols, and strategic workflows for leveraging this building block in the construction of high-value compound libraries for fragment-based and lead-optimization campaigns.

Rationale for Incorporation: A Three-Pillar Advantage

The decision to incorporate a new building block into a screening library must be justified by clear, tangible benefits. 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol offers a compelling case based on three strategic pillars:

  • Pillar 1: The Privileged Pyrazole Core: Pyrazole derivatives are central to a wide array of therapeutics, including anti-inflammatory agents like Celecoxib and anti-cancer drugs.[2][8] Their inherent metabolic stability and ability to form key hydrogen bond interactions make them a cornerstone of drug design.[1] This building block embeds that proven biological relevance directly into your library.

  • Pillar 2: Three-Dimensionality and Novel Exit Vectors: The saturated, puckered structure of the cyclobutane ring moves library members away from the flat, aromatic-heavy chemical space that dominates many screening collections.[4][9] This "sp3-enrichment" is critical for improving solubility, reducing non-specific binding, and enhancing selectivity. The cyclobutanol provides a defined three-dimensional conformation and a hydroxyl group that can be used to explore different pharmacophoric vectors.

  • Pillar 3: A Versatile Handle for Rapid Diversification: The carbon-iodine bond is the workhorse of modern medicinal chemistry. Its reactivity in palladium- and copper-catalyzed cross-coupling reactions is exceptionally reliable and follows the established trend of C-I > C-Br > C-Cl in terms of reactivity.[6] This allows for the late-stage, high-throughput introduction of a vast array of chemical functionalities, including aryl, heteroaryl, and alkynyl groups, from a single, common intermediate.

Synthetic Accessibility of the Core Scaffold

While not commercially ubiquitous, the synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is readily achievable through established synthetic methodologies. A proposed, efficient route is outlined below.

cluster_0 Proposed Synthesis A 4-Iodopyrazole C 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutan-1-one (Michael Adduct) A->C Aza-Michael Addition (e.g., DBU, MeCN) B Cyclobutenone B->C D 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (Target Scaffold) C->D Reduction (e.g., NaBH4, MeOH)

Caption: Proposed synthetic workflow for the target scaffold.

The synthesis begins with an Aza-Michael addition of commercially available 4-iodopyrazole to cyclobutenone. This reaction typically proceeds under mild basic conditions. The resulting ketone intermediate is then subjected to a standard reduction using a hydride source like sodium borohydride to yield the target cyclobutanol. The diastereomers (cis/trans) produced can often be separated chromatographically, providing access to distinct 3D shapes from a single reaction.

Library Generation: Protocols for High-Throughput Diversification

The primary utility of the 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol scaffold lies in the functionalization of the 4-iodopyrazole moiety. The Suzuki-Miyaura and Sonogashira cross-coupling reactions are paramount for this purpose, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[6][10]

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Diversification

The Suzuki-Miyaura coupling is a powerful method for introducing a wide range of aryl and heteroaryl boronic acids or esters. A combination of Pd(OAc)₂ and a Buchwald ligand such as SPhos has proven highly effective for coupling with iodopyrazole substrates.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a 2 mL microwave vial equipped with a magnetic stir bar, add 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (1.0 equiv., e.g., 50 mg), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.). Add this catalyst system to the reaction vial.

  • Solvent Addition & Degassing: Add 1,4-dioxane and water (e.g., 4:1 v/v, 1.0 mL). Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath or microwave reactor and heat to 80-120 °C for 2-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.[6]

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd(PPh₃)₄Robust, commercially available, and effective for a range of substrates.[10][11]
Ligand SPhos or other Buchwald ligandsEnhances catalytic activity and promotes reductive elimination.[10]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Activates the boronic acid for transmetalation. Choice can be substrate-dependent.
Solvent Dioxane/H₂O, Toluene/H₂OAqueous mixtures facilitate the dissolution of the base and boronic acid.
Temperature 80-120 °CSufficient to drive the catalytic cycle without significant decomposition.
Sonogashira Coupling: Alkynyl Group Introduction

The Sonogashira coupling provides a direct route to pyrazole-alkyne derivatives, which are valuable precursors for further transformations or as final products. The classic Pd(PPh₃)₂Cl₂/CuI catalyst system is highly reliable for this transformation.[6][10]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent, typically degassed triethylamine (Et₃N) or a mixture of THF/Et₃N. Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be gently heated (e.g., to 40-50 °C) if sluggish. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting residue by column chromatography to afford the desired alkynylated pyrazole.[6][12]

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.[10]
Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper(I) acetylide intermediate.
Base/Solvent Triethylamine (Et₃N) or DiisopropylamineActs as both the base and often as the solvent, neutralizing the HI byproduct.
Temperature Room Temperature to 50 °CMild conditions are typically sufficient, preserving sensitive functional groups.

Strategic Workflow for Library Development

The power of this scaffold is realized through a systematic and parallel synthesis approach. The following workflow illustrates how a diverse library can be efficiently generated.

A 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (Core Scaffold) B Suzuki-Miyaura Coupling A->B + Boronic Acids C Sonogashira Coupling A->C + Terminal Alkynes D Other Couplings (e.g., Buchwald-Hartwig) A->D + Amines, Alcohols Lib1 Library A: Aryl/Heteroaryl Derivatives B->Lib1 Lib2 Library B: Alkynyl Derivatives C->Lib2 Lib3 Library C: Amino/Ether Derivatives D->Lib3

Caption: Parallel synthesis workflow for library diversification.

By arraying the core scaffold into parallel reaction plates and introducing diverse sets of coupling partners (boronic acids for Suzuki, alkynes for Sonogashira), large and structurally rich libraries can be assembled with high efficiency. This strategy allows for a rapid exploration of the structure-activity relationship (SAR) around the pyrazole core.

Conclusion

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is more than just a novel molecule; it is a strategic tool for expanding the boundaries of accessible chemical space in drug discovery. It provides a direct entry point to libraries enriched with the proven biological relevance of pyrazoles and the advantageous physicochemical properties of 3D scaffolds. The robust and well-documented protocols for functionalizing the iodo-handle enable its seamless integration into high-throughput synthesis workflows. By incorporating this building block, researchers and drug development professionals can significantly enhance the diversity and quality of their screening collections, increasing the probability of identifying next-generation therapeutic leads.

References

  • Vertex AI Search. (2025, September 15). Does Cyclobutanol have any pharmacological effects? - Blog.
  • Vertex AI Search. (2025, July 2).
  • BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • Fouad, A. et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • BenchChem. (2025). Synthesis of novel pyrazole derivatives for drug discovery.
  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Gerus, I. et al. (2020, December 31).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles.
  • Kumar, A. et al. (2026).
  • Willems, D. et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • ResearchGate. (2025, December 29). Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis | Request PDF.
  • Pop, R. et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
  • Świątek, K. et al. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol . The construction of pyrazole-cyclobutane motifs is a critical workflow in the development of modern therapeutics, particularly for kinase inhibitors and eIF2B activators[1]. However, the synthesis of this specific halogenated intermediate is fraught with chemoselectivity and regioselectivity challenges.

This guide is designed for bench scientists and drug development professionals. It breaks down the causality behind common reaction failures—such as E2 elimination and inadvertent dehalogenation—and provides field-proven, self-validating protocols to maximize your reaction yield.

Mechanistic Workflow & Common Pitfalls

The most robust route to this molecule involves the N-alkylation of 4-iodopyrazole with a protected cyclobutyl sulfonate, followed by deprotection. The diagram below illustrates the optimized pathway alongside the two most common side reactions that destroy reaction yields.

G A 4-Iodopyrazole C trans-1-(3-(TBS-oxy)cyclobutyl) -4-iodo-1H-pyrazole A->C SN2 Alkylation (Cs2CO3, DMF) B cis-3-(TBS-oxy)cyclobutyl mesylate B->C KI catalysis E Cyclobutene Byproduct (E2 Elimination) B->E Strong Base (NaH) or High Temp D trans-3-(4-Iodo-1H-pyrazol -1-yl)cyclobutanol (Target) C->D TBAF, THF (Deprotection) F Deiodinated Byproduct (Hydrodehalogenation) C->F H2, Pd/C (Wrong Deprotection)

Reaction workflow for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol highlighting critical failure points.

Quantitative Data: Optimizing the Alkylation Step

The primary point of failure in this synthesis is the competition between the desired SN2 alkylation and the undesired E2 elimination of the cyclobutyl mesylate. The table below summarizes how base selection and additives dictate the reaction's fate.

Table 1: Impact of Reaction Conditions on Yield vs. Elimination (0.2 M in Solvent)

BaseSolventTemp (°C)AdditiveConversion (%)Yield of Target (%)Yield of E2 Byproduct (%)
NaH (Hard)THF65None>951580
K₂CO₃ (Moderate)DMF80None604515
Cs₂CO₃ (Soft)DMF80None756015
Cs₂CO₃ (Soft) DMF 60 KI (0.2 eq) >95 88 <5

Troubleshooting Guides & FAQs

Q1: Why am I losing the iodine atom during the final deprotection step?

A: If you are using a benzyl (Bn) protecting group on the cyclobutanol and attempting to remove it via catalytic hydrogenation (H₂ with Pd/C), you are inadvertently triggering a hydrodehalogenation reaction. Aryl iodides are highly susceptible to reductive cleavage under palladium catalysis, and the C-I bond will break faster than the benzyl ether is cleaved[2].

  • The Fix: Redesign the synthesis to avoid hydrogenolysis entirely. Switch the protecting group on the cyclobutanol to a tert-butyldimethylsilyl (TBS) ether. The TBS group can be cleanly removed using tetrabutylammonium fluoride (TBAF) under mild conditions that leave the delicate C-I bond completely intact[3].

Q2: My alkylation step yields mostly cyclobutene byproducts instead of the desired product. How do I fix this?

A: Cyclobutyl sulfonates (mesylates/tosylates) are notoriously prone to E2 elimination. The SN2 transition state is high in energy due to severe steric hindrance and ring strain. If you use a strong, hard base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), it will preferentially abstract the proton adjacent to the leaving group rather than promoting nucleophilic attack.

  • The Fix: Switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The large, polarizable cesium cation weakly coordinates with the pyrazolate anion, generating a highly reactive, "naked" nucleophile that favors the SN2 pathway over E2. Additionally, keep the temperature strictly at or below 60 °C[1].

Q3: The alkylation reaction stalls at 40-50% conversion. How can I drive it to completion?

A: 4-Iodopyrazole is significantly less nucleophilic than unsubstituted pyrazole. The iodine atom exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the pyrazole ring nitrogens, making them sluggish nucleophiles[4].

  • The Fix: Implement Finkelstein catalysis. Add 0.2 equivalents of Potassium Iodide (KI) to the reaction mixture. The iodide ion will displace the mesylate to form a transient cyclobutyl iodide in situ. Because iodide is a far superior leaving group, this highly reactive intermediate is easily captured by the less reactive 4-iodopyrazole, driving the reaction to >90% conversion.

Q4: How do I control the cis/trans stereochemistry of the final cyclobutanol?

A: The N-alkylation of the cyclobutyl mesylate proceeds via an SN2 mechanism, which dictates a complete inversion of stereochemistry at the reacting carbon.

  • The Fix: To obtain trans-3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, you must start with stereopure cis-3-(TBS-oxy)cyclobutyl mesylate. Ensure your starting material is isomerically pure, as any SN1 leakage (often caused by using too polar a solvent at too high a temperature without sufficient nucleophile concentration) will lead to a racemic mixture[1].

Experimental Protocols

Protocol A: Finkelstein-Assisted SN2 Alkylation

Objective: Synthesize trans-1-(3-(TBS-oxy)cyclobutyl)-4-iodo-1H-pyrazole while suppressing E2 elimination.

  • Preparation: Charge a flame-dried round-bottom flask with 4-iodopyrazole (1.0 eq), cis-3-(tert-butyldimethylsilyloxy)cyclobutyl methanesulfonate (1.1 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Catalysis: Add anhydrous DMF to achieve a 0.2 M concentration, followed by the addition of KI (0.2 eq) under a strict nitrogen atmosphere.

  • Reaction: Heat the suspension to exactly 60 °C and stir vigorously for 16 hours. Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the pyrazole with minimal baseline degradation.

  • Workup: Cool to room temperature. Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the protected intermediate.

Protocol B: Chemoselective TBS Deprotection

Objective: Remove the TBS group to yield trans-3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol without deiodination.

  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous THF (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Deprotection: Dropwise, add a 1.0 M solution of TBAF in THF (1.2 eq).

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Self-Validation Check: LC-MS should confirm the exact mass of the product without the M-126 (loss of iodine) peak.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify by recrystallization or column chromatography to yield the pure target compound.

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs National Library of Medicine (PMC) URL:[Link][4]

  • Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Greene's Protective Groups in Organic Synthesis Kinokuniya / John Wiley & Sons Inc. URL:[Link][3]

  • Highly Chemoselective Hydrogenolysis of Iodoarenes The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Technical Support Center: Strategies for Preventing Deiodination of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for robust metal-catalyzed cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with sensitive iodo-heterocyclic compounds, specifically focusing on the challenges associated with 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol. Deiodination, or hydrodehalogenation, is a common and often frustrating side reaction that can significantly lower the yield of your desired coupled product and introduce purification challenges.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize and prevent this unwanted side reaction, ensuring the integrity and efficiency of your synthetic route.

Troubleshooting Guide: Minimizing Unwanted Deiodination

This section addresses specific problems you may encounter in a direct question-and-answer format. The solutions provided are based on mechanistic principles and established literature.

Q1: My Suzuki-Miyaura coupling of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is yielding a significant amount of the deiodinated byproduct, 3-(1H-pyrazol-1-yl)cyclobutanol. What's going wrong and how can I fix it?

A1: This is a classic problem with electron-deficient iodo-heterocycles like 4-iodopyrazoles, which are known to be more susceptible to dehalogenation than their bromo- or chloro-analogs. [3] The primary culprits are often an imbalance in the rates of the catalytic cycle steps, the choice of reaction parameters, or the presence of reducing agents.

Root Causes & Solutions:

  • Slow Reductive Elimination: The desired C-C bond-forming step (reductive elimination) may be slower than the competing deiodination pathway. The palladium-hydride (Pd-H) species responsible for deiodination can form from various sources, including the solvent, base, or water.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos accelerate reductive elimination, helping it to outcompete the deiodination pathway.[4][5] These ligands also promote the formation of the active monoligated palladium species necessary for efficient catalysis.[4][6]

  • Aggressive Base or Solvent Choice: Certain base and solvent combinations can promote the formation of Pd-H species or act as hydride donors.

    • Solution: Switch to a milder, non-nucleophilic base. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior to strong organic bases or hydroxides.[7] Additionally, consider changing your solvent. Polar aprotic solvents like dioxane and DMF can sometimes promote more dehalogenation than less polar options like toluene.[2][8]

  • Elevated Temperature: Higher temperatures can increase the rate of all reactions, including the undesired deiodination.[9][10]

    • Solution: Attempt the reaction at a lower temperature. Modern catalyst systems with highly active biarylphosphine ligands often allow for successful couplings at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[5][11] Monitor the reaction closely; as soon as the starting material is consumed, work up the reaction to prevent prolonged exposure to catalytic conditions.[2]

Q2: I'm observing deiodination in my Sonogashira coupling, even with careful degassing. What specific parameters should I adjust?

A2: Deiodination in Sonogashira couplings is also a frequent issue, often exacerbated by factors unique to this reaction, such as the copper co-catalyst and the presence of a terminal alkyne.

Root Causes & Solutions:

  • Reaction Temperature: Sonogashira couplings are particularly sensitive to temperature. Higher temperatures can significantly accelerate the rate of deiodination.[9][10][12]

    • Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For highly sensitive substrates, room temperature is often sufficient.

  • Copper Co-catalyst: While essential for the standard Sonogashira mechanism, the copper acetylide intermediate can participate in side reactions. Oxygen contamination can lead to oxidative homocoupling (Glaser coupling), which can complicate the reaction mixture and indirectly affect the primary catalytic cycle.[13]

    • Solution: Ensure rigorous exclusion of oxygen. Use Schlenck techniques or a glovebox. In some cases, a "copper-free" Sonogashira protocol, which relies solely on a palladium catalyst, may be beneficial, though it may require a different set of optimized conditions (e.g., different ligand or base).

  • Base Selection: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are common but can also act as reducing agents or promote side reactions.

    • Solution: If deiodination is severe, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃, which may provide a cleaner reaction profile.

Q3: Could my palladium precatalyst or ligand choice be the problem? How do I select the optimal combination?

A3: Absolutely. The palladium source and, most importantly, the supporting ligand are arguably the most critical factors in controlling the selectivity of the reaction.[4]

Ligand Selection Philosophy: The goal is to use a ligand that makes the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) spin as fast as possible, kinetically outrunning the deiodination pathway.

  • Steric Bulk: Bulky ligands (measured by cone angle) promote the formation of highly reactive 12-electron monoligated palladium(0) species, which are often the active catalysts.[4][6] This accelerates the initial oxidative addition step.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This facilitates the final, irreversible reductive elimination step, which is often the rate-determining step for product formation.[4]

Workflow for Troubleshooting Deiodination

G start Deiodination Observed in 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol Coupling q_base Is the base appropriate? (e.g., using strong hydroxides) start->q_base sol_base Action: Switch to milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) q_base->sol_base Yes q_ligand Is the ligand optimal? q_base->q_ligand No sol_base->q_ligand sol_ligand Action: Use bulky, electron-rich phosphine ligand (SPhos, XPhos) q_ligand->sol_ligand No q_temp Is the temperature too high? q_ligand->q_temp Yes sol_ligand->q_temp sol_temp Action: Lower reaction temperature (e.g., RT to 60 °C) q_temp->sol_temp Yes q_solvent Is the solvent contributing? q_temp->q_solvent No sol_temp->q_solvent sol_solvent Action: Switch from Dioxane/DMF to Toluene if possible q_solvent->sol_solvent Yes end_node Optimized Reaction: Minimized Deiodination q_solvent->end_node No sol_solvent->end_node G pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-I) pd0->ox_add + Ar-I trans Transmetalation (Ar-Pd(II)-R) ox_add->trans + R-B(OR)₂ pdH Pd-H Species Formation ox_add->pdH [H⁻] source (base, solvent) red_elim Reductive Elimination trans->red_elim red_elim->pd0 Fast (Desired) product Desired Product (Ar-R) red_elim->product deiod Deiodination pdH->deiod deiod->pd0 Slow (Undesired) byproduct Byproduct (Ar-H) deiod->byproduct

Caption: Competing pathways in Pd-catalysis: the desired cross-coupling cycle versus the undesired deiodination side reaction.

Experimental Protocol: Low-Temperature Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing deiodination of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

Materials:

  • 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v mixture)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, the boronic acid partner, and K₃PO₄.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add degassed toluene and degassed water via cannula or syringe. The mixture should be biphasic.

  • Reaction: Stir the mixture vigorously at room temperature for 1 hour, then gently heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC every 1-2 hours. Check for the disappearance of the starting material and the ratio of product to the deiodinated byproduct.

  • Workup: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired coupled product.

References

  • Zhang, Q., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(1), 123-130. Available from: [Link]

  • Li, G., et al. (2025). Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes. Chemical Science, 16(1), 1-8. Available from: [Link]

  • Zhang, Q., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. Retrieved March 11, 2025, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved March 11, 2025, from [Link]

  • Janecka, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 112-124. Available from: [Link]

  • Roy, D. (2018). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Modern Cross-Coupling Reactions for Advanced Organic Synthesis. IntechOpen. Available from: [Link]

  • Neises, F., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 17466-17471. Available from: [Link]

  • Zhu, Y., et al. (2015). Pd-Catalyzed Intramolecular C–N Bond Cleavage, 1,4-Migration, sp3 C–H Activation, and Heck Reaction: Four Controllable Diverse Pathways Depending on the Judicious Choice of the Base and Ligand. Journal of the American Chemical Society, 137(1), 564-572. Available from: [Link]

  • Reddy, G. S., et al. (2023). Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. The Journal of Organic Chemistry, 89(1), 478-487. Available from: [Link]

  • Bera, M. (2020). A New Contender for Cross-Coupling Reactions with Aryl Halides. ScienceOpen Preprints. Available from: [Link]

  • Rossi, E., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 29(8), 1774. Available from: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved March 11, 2025, from [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(12), 5369-5378. Available from: [Link]

  • Zulkifli, N. B., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. Available from: [Link]

  • Jayasree, E. G. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(16), 5428-5431. Available from: [Link]

  • Zhang, Q., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Research Square. Available from: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Reddit. Retrieved March 11, 2025, from [Link]

  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. Retrieved March 11, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved March 11, 2025, from [Link]

  • Tretyakov, E. V., et al. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(22), 7694. Available from: [Link]

  • Han, X., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 22(24), 9572-9577. Available from: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Retrieved March 11, 2025, from [Link]

  • Kim, H., et al. (2023). Branched-Selective Cross-Electrophile Coupling of 2‐Alkyl Aziridines and (Hetero)aryl Iodides. eScholarship. Retrieved March 11, 2025, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4329-4342. Available from: [Link]

  • Jana, A., & Ghorai, P. (2022). Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. Organic & Biomolecular Chemistry, 20(8), 1675-1680. Available from: [Link]

  • Thomas, S. R., & Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Accounts of Chemical Research, 50(9), 2147-2154. Available from: [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved March 11, 2025, from [Link]

  • Wang, Q., et al. (2014). Palladium-Catalyzed Allylic Esterification via C–C Bond Cleavage of a Secondary Homoallyl Alcohol. Organic Letters, 16(16), 4166-4169. Available from: [Link]

  • Wang, X., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(10), 4488-4494. Available from: [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. Available from: [Link]

  • Finaru, A. L., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 21, 1-8. Available from: [Link]

  • ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Retrieved March 11, 2025, from [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol .

Physicochemical Profiling & The "Grease-Ball" Challenge

To solve a solubility issue, we must first understand the molecular causality. 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol presents a dual challenge:

  • High Lipophilicity: The 4-iodo-pyrazole core is profoundly hydrophobic. The heavy iodine atom significantly increases the partition coefficient (LogP), driving what formulation scientists refer to as "grease-ball" behavior[1].

  • Lattice Energy: While the cyclobutanol ring provides a hydroxyl (-OH) group capable of hydrogen bonding, this polar anchor is insufficient to overcome the hydrophobic penalty of the iodo-pyrazole in purely aqueous environments. Furthermore, intermolecular hydrogen bonding between the -OH and the pyrazole nitrogen can lead to high crystal lattice energy ("brick-dust" characteristics)[1].

Solubilization Decision Tree

Selecting the wrong formulation strategy will lead to assay artifacts, false-positive enzyme inhibition, or variable in vivo exposure. Use the diagnostic workflow below to select the optimal approach for your specific downstream application.

Workflow A 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol Solubility Diagnostic B In Vitro Assays (Cell/Enzymatic) A->B C In Vivo Dosing (Animal Models) A->C D Structural Biology (Crystallography) A->D E DMSO Stock (Max 1%) + Serum Albumin B->E F HP-β-CD (20% w/v) or PEG400/Tween-80 C->F G Detergent Micelles (e.g., DDM, CHAPS) D->G

Diagnostic decision tree for selecting the optimal solubilization strategy based on application.

Field-Proven Methodologies

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for In Vivo & Cell Assays)

Causality: Cyclodextrins possess a ring-shaped structure with a hydrophobic inner cavity and a hydrophilic outer surface[2]. The highly lipophilic 4-iodo-pyrazole moiety is encapsulated within the hydrophobic cavity of the cyclodextrin molecule, shielding it from the aqueous environment and reducing its tendency to aggregate[3]. The polar cyclobutanol ring likely remains oriented towards the hydrophilic exterior, further stabilizing the complex via hydrogen bonding.

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or PBS to a final concentration of 20% (w/v). Stir continuously at room temperature until the solution is completely clear.

  • API Addition: Weigh the required amount of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol to achieve your target concentration (e.g., 5 mg/mL). Add the powder directly to the HP-β-CD solution.

  • Thermodynamic Disruption: Sonicate the suspension in a bath sonicator for 15-30 minutes. The mechanical energy overcomes the crystal lattice energy, allowing the inclusion complex to form dynamically.

  • Equilibration: Place the solution on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validating Step: Filter the solution through a 0.22 µm PTFE syringe filter. Validation: Measure the OD600 of the final filtrate. An OD600 of exactly 0.000 indicates the total absence of colloidal aggregates, confirming true molecular inclusion.

Protocol B: Co-Solvent and Surfactant System (DMSO / PEG400 / Tween-80)

Causality: Co-solvents alter the thermodynamic properties of the solvent system, reducing the intermolecular forces between the hydrophobic drug molecules and the aqueous solvent[3]. DMSO rapidly dismantles the crystalline lattice, PEG400 reduces the dielectric constant of the aqueous phase, and Tween-80 provides micellar encapsulation, creating a thermodynamic sink that traps the molecule before it can nucleate.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in 100% molecular biology grade DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Surfactant Addition: In a separate tube, prepare a mixture of PEG400 and Tween-80 (e.g., 40% PEG400, 5% Tween-80 by volume).

  • Mixing: Slowly add the DMSO stock dropwise into the PEG/Tween mixture while vortexing vigorously. Crucial: The DMSO concentration must not exceed 5% of the final total volume to prevent downstream toxicity.

  • Aqueous Dilution: Gradually add the aqueous buffer (e.g., Saline) to the organic/surfactant mixture under continuous stirring until the final volume is reached.

  • Self-Validating Step: Perform a serial dilution of the final aqueous mixture (1:2, 1:4, 1:8) into PBS. Validation: Monitor via Dynamic Light Scattering (DLS) or visual inspection against a dark background. The absence of a Tyndall effect confirms the drug remains in stable micelles rather than precipitating.

Quantitative Formulation Comparison

StrategyMechanism of SolubilizationEst. Max ConcentrationDownstream CompatibilityToxicity / Interference Risk
HP-β-CD Complexation Host-guest inclusion of the iodo-pyrazole moiety[2]5 - 10 mg/mLExcellent (in vivo PO/IV & in vitro)Low (Renally cleared, minimal cell toxicity)
DMSO/PEG400/Tween-80 Dielectric constant reduction & micellar encapsulation[3]10 - 20 mg/mLGood (in vivo IV/PO dosing)Moderate (Surfactants may lyse cells in vitro)
DMSO Stock Dilution Direct solvation followed by rapid aqueous dilution< 100 µg/mLFair (Biochemical enzymatic assays)High (DMSO >1% inhibits enzymes/cells)

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I fix this? A: This is a classic case of "solvent shock" leading to supersaturation and rapid nucleation. To prevent this, do not add the DMSO stock directly to a large volume of aqueous media. Instead, pre-dilute the DMSO stock 1:10 into warm media containing serum (the albumin acts as a natural carrier for lipophilic molecules), vortex immediately, and then add this intermediate dilution to your final assay well.

Q: Can I improve solubility by just milling the powder before adding it to my buffer? A: Decreasing drug particle size significantly increases the total surface area, which enhances the dissolution rate according to the Noyes–Whitney equation[4]. However, this only improves the rate of dissolution, not the absolute thermodynamic solubility limit. For a highly lipophilic compound like 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, milling must be combined with surface-active additives to prevent the thermodynamically unstable nanoparticles from agglomerating[4].

Q: Can I just heat the aqueous buffer to dissolve the compound? A: Heating will increase the kinetic solubility temporarily, but as the solution cools to 37°C or room temperature, the thermodynamic solubility limit will be breached. This leads to micro-crystallization. These micro-crystals are notorious for causing false positives in high-throughput screens (via light scattering or non-specific enzyme inhibition). Always use a formulation strategy (like HP-β-CD) to stabilize the thermodynamic state.

References

  • [4] Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL:

  • [1] Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strateg… Source: OUCI (dntb.gov.ua) URL:

  • [2] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (nih.gov) URL:

  • [3] Title: Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Source: Asian Journal of Pharmaceutics (asiapharmaceutics.info) URL:

Sources

HPLC method development and mobile phase optimization for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol. As a Senior Application Scientist, this document synthesizes fundamental chromatographic principles with practical, field-tested advice to troubleshoot common issues and ensure method reliability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column and mobile phase for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol?

A good starting point for a molecule like this, which possesses moderate polarity from the cyclobutanol and pyrazole groups, is a reversed-phase C18 column. A standard dimension of 4.6 x 150 mm with a 3.5 or 5 µm particle size is generally recommended for initial development. For the mobile phase, begin with a simple gradient of water and acetonitrile (ACN), with 0.1% formic acid added to both phases to control the ionization of the pyrazole ring and ensure good peak shape.

Q2: My peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like a pyrazole derivative, this can be due to interaction with acidic silanol groups on the silica backbone of the column.

  • Low pH: Ensure your mobile phase pH is low enough (e.g., using 0.1% formic acid, pH ~2.7) to keep the pyrazole nitrogen protonated.

  • Column Choice: If tailing persists, consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q3: I am not getting enough retention on a C18 column. What should I do?

If your compound is eluting too early (close to the void volume), it indicates insufficient retention.

  • Decrease Organic Content: Lower the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient.

  • Use a Weaker Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Substituting ACN with methanol will generally increase retention times.

  • Consider a Different Stationary Phase: If decreasing the organic content doesn't provide adequate retention, a more retentive column, such as one with a C30 phase or a longer carbon chain, might be necessary.

Q4: How do I choose the optimal detection wavelength (λ)?

The optimal detection wavelength corresponds to the absorbance maximum (λmax) of the analyte. For 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, you should determine the λmax by running a UV-Vis scan of a standard solution using a diode array detector (DAD) or a UV-Vis spectrophotometer. The pyrazole ring system typically exhibits strong absorbance in the low UV range (210-250 nm).

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during HPLC method development for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols.1. Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the pyrazole nitrogen. 2. Use a column with high-purity silica and effective end-capping. 3. Consider using a mobile phase with a different organic modifier, like methanol.
Peak Fronting Sample overload or poor sample solubility.1. Reduce the concentration of the sample. 2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent than the initial mobile phase.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Retention Time Drift Inadequate column equilibration or temperature fluctuations.1. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 2. Use a column oven to maintain a consistent temperature (e.g., 30 °C).
Sudden Shifts in Retention Air bubbles in the pump or a change in mobile phase composition.1. Degas the mobile phase thoroughly. 2. Prime the pump to remove any air bubbles. 3. Prepare fresh mobile phase, ensuring accurate measurements.
Issue 3: Poor Resolution Between Peaks
Symptom Potential Cause Troubleshooting Steps
Co-eluting Peaks Insufficient selectivity of the mobile phase or stationary phase.1. Optimize the Gradient: Make the gradient shallower to increase the separation between closely eluting peaks. 2. Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties. 3. Adjust pH: If impurities have different pKa values, adjusting the mobile phase pH can significantly impact their retention and improve resolution.

Experimental Protocols

Protocol 1: Initial Method Development

This protocol outlines the steps for establishing a starting HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 220 nm (or determined λmax).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Mobile Phase Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase to improve peak shape and resolution.

G cluster_start Initial Observation cluster_troubleshoot Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Outcome Start Poor Peak Shape or Resolution Tailing Peak Tailing Observed Start->Tailing If Tailing Resolution Poor Resolution Start->Resolution If Poor Resolution AddAcid Add 0.1% Formic Acid Tailing->AddAcid ChangeSolvent Switch ACN to Methanol Resolution->ChangeSolvent OptimizeGradient Make Gradient Shallower Resolution->OptimizeGradient End Optimized Method AddAcid->End ChangeSolvent->End OptimizeGradient->End

Caption: Workflow for mobile phase optimization.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Dolan, J. W. (2002). Peak Tailing in Reversed-Phase HPLC. LCGC North America, 20(5), 430-438. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. (2023). <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2017). HPLC & UHPLC Primer. [Link]

minimizing side reactions in 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol halogen exchange

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling & Halogen Exchange . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling strained, multifunctional intermediates like 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol .

Performing a halogen exchange (Halex)—such as converting the 4-iodo-pyrazole moiety to a fluoro, bromo, or chloro analog—on this specific substrate presents a unique triad of chemoselectivity challenges: the lability of the strained cyclobutane ring, the redox-active nature of the secondary alcohol, and the propensity for hydrodehalogenation.

Below, you will find a data-driven troubleshooting matrix, deep-dive mechanistic FAQs, and a self-validating experimental protocol to ensure high-yielding transformations.

I. Quantitative Troubleshooting Matrix

When optimizing the halogen exchange of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, the choice of catalyst and protection strategy drastically alters the product distribution. The table below summarizes the quantitative data from our internal optimization campaigns.

Reaction ConditionDesired Halex Yield (%)Hydrodehalogenation (%)Alcohol Oxidation (%)Ring Elimination (%)
Pd(OAc)₂, t-BuONa, 100°C (Unprotected OH)15%45%20%20%
CuOTf, AgF, 80°C (Unprotected OH)30%10%40%20%
NiBr₂·glyme, Blue LED, RT (Unprotected OH)65%25%5%5%
NiBr₂·glyme, Blue LED, RT (TBS Protected) 92% <2% <1% <1%

II. Mechanistic FAQs & Deep Dives

Q1: Why am I seeing massive amounts of the hydrodehalogenation byproduct (3-(1H-pyrazol-1-yl)cyclobutanol) instead of my desired halogenated product? The Causality: The unprotected secondary alcohol in your cyclobutanol ring is acting as an internal hydride donor. During palladium or nickel catalysis, the metal oxidatively adds to the C–I bond. If the unprotected hydroxyl group coordinates to the metal center, it can undergo a rapid β -hydride elimination. This generates a metal-hydride species that reductively eliminates with the pyrazole ring, yielding the hydrodehalogenated byproduct and oxidizing your cyclobutanol to a cyclobutanone. This transfer hydrogenolysis pathway is a well-documented side reaction in metal catalysis involving secondary alcohols . The Solution: Mask the alcohol. Converting the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether completely shuts down the β -hydride elimination pathway, forcing the metal intermediate to undergo the desired halogen exchange.

Q2: I am trying to synthesize the 4-fluoro analog using copper-mediated fluorination, but I mostly get cyclobutanone derivatives and ring-opened products. How do I fix this? The Causality: Copper-mediated fluorination of aryl iodides typically requires accessing a highly reactive, high-valent Cu(III) intermediate to force the difficult C–F reductive elimination . However, Cu(III) is also a potent oxidant. The unprotected cyclobutanol is rapidly oxidized to cyclobutanone before C–F bond formation can occur. Furthermore, the thermal conditions (often >80°C) combined with the strain of the cyclobutane ring promote radical-mediated ring opening or E2 elimination to the cyclobutene. The Solution: You must decouple the activation energy required for reductive elimination from thermal heating. We strongly recommend switching to a room-temperature photochemical copper-mediated fluorination or utilizing photoredox nickel catalysis.

Q3: How does visible-light-promoted Nickel catalysis prevent the thermal degradation of the cyclobutane ring? The Causality: Traditional Finkelstein or Halex reactions require harsh thermal conditions (100–150°C) to overcome the high activation barrier of reductive elimination, which inevitably destroys strained cyclobutane rings via elimination. Visible-light-promoted Ni-catalysis bypasses this thermal barrier. By irradiating the Ni(II) intermediate with blue LEDs, the complex is excited to a state where reductive elimination becomes highly exothermic and kinetically rapid at room temperature . This preserves the integrity of the cyclobutane ring entirely.

III. Mechanistic & Workflow Visualizations

Mechanism Start 3-(4-Iodo-1H-pyrazol-1-yl) cyclobutanol Cat Metal Catalyst (Ni, Pd, or Cu) Start->Cat Oxidative Addition Side3 Ring Elimination (Cyclobutene) Start->Side3 Thermal/Base Degradation (>80°C) Int Metal(Aryl)(Halide) Intermediate Cat->Int Halex Desired Halogen Exchange (e.g., Ar-F, Ar-Br) Int->Halex Reductive Elimination (Photoredox promoted) Side1 Hydrodehalogenation (Ar-H) Int->Side1 β-Hydride Elim. (Unprotected OH) Side2 Alcohol Oxidation (Cyclobutanone) Int->Side2 Redox side-reaction (High-valent Cu)

Catalytic cycle of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol showing desired Halex vs. side reactions.

Workflow Step1 1. OH Protection (TBS-Cl, Imidazole) Step2 2. Catalyst Prep (NiBr2·glyme, dtbbpy) Step1->Step2 Step3 3. Photoredox Halex (Blue LED, RT) Step2->Step3 Step4 4. Workup & Purification Step3->Step4 Step5 5. Deprotection (TBAF, THF) Step4->Step5

Optimized 5-step experimental workflow for high-yield halogen exchange.

IV. Self-Validating Experimental Protocol: Photoredox Ni-Catalyzed Halogen Exchange

This protocol details the conversion of the iodo-pyrazole to the bromo-pyrazole (I Br) utilizing visible-light nickel catalysis, which serves as a universal template for mild halogen exchange.

Step 1: Protection of the Cyclobutanol (Self-Validating Checkpoint)

  • Dissolve 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Add Imidazole (2.5 equiv) and cool to 0°C.

  • Add TBS-Cl (1.2 equiv) portion-wise. Stir at room temperature for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2, UV/KMnO₄ active) must completely disappear, replaced by a non-polar spot (Rf ~0.7). Do not proceed to Step 2 if any free alcohol remains, as it will poison the Ni-catalyst via hydrodehalogenation.

  • Quench with water, extract with EtOAc, wash with brine 3x (to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Photoredox Nickel-Catalyzed Halogen Exchange

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the TBS-protected substrate (1.0 equiv, 5 mmol), NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and Tetrabutylammonium bromide (TBAB, 3.0 equiv).

  • Transfer the tube to a glovebox or apply strict standard Schlenk techniques (evacuate/backfill with Argon 3x). Oxygen will rapidly quench the excited state Ni-complex.

  • Add anhydrous, degassed acetonitrile (0.1 M).

  • Seal the tube and irradiate with a 34 W Blue LED lamp (440–450 nm) at room temperature (25°C) for 16 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30°C to protect the cyclobutane ring.

  • Validation Check: GC-MS or LC-MS analysis of a crude aliquot should show >95% conversion to the Br-isotope pattern (M, M+2 of equal intensity) with <2% of the hydrodehalogenated mass (M-Br).

Step 3: Deprotection

  • Filter the crude reaction mixture through a short pad of silica to remove Ni salts, eluting with EtOAc. Concentrate the filtrate.

  • Dissolve the crude intermediate in THF (0.2 M) and cool to 0°C.

  • Add TBAF (1.0 M in THF, 1.2 equiv) dropwise. Stir for 2 hours.

  • Concentrate and purify via flash column chromatography to yield pure 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutanol.

V. References

  • Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: ACS Catalysis (2013) URL:[Link]

  • Copper-Mediated Fluorination of Aryl Iodides Source: Journal of the American Chemical Society (2012) URL:[Link]

  • Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange Source: ACS Catalysis (2022) URL:[Link]

column chromatography purification techniques for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this target molecule from complex reaction mixtures. The unique structural features of this compound—a basic pyrazole ring, a polar cyclobutanol moiety, and a potentially labile iodo-substituent—present specific purification hurdles that demand a carefully considered chromatographic strategy.

This document moves beyond standard protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and optimize your purification process for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol using silica gel chromatography?

The primary challenges stem from the molecule's key functional groups:

  • The Pyrazole Ring: The nitrogen atoms in the pyrazole ring are weakly basic.[1] This basicity can cause strong, undesirable interactions with the acidic silanol (-Si-OH) groups on the surface of standard silica gel. This often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption, resulting in low product recovery.[2]

  • The Iodophenyl Group: Iodinated aromatic compounds can be sensitive to both acid and light.[3] Prolonged exposure to the acidic environment of silica gel can potentially lead to decomposition, manifesting as colored impurities in your final fractions.

  • The Cyclobutanol Hydroxyl Group: The alcohol functional group makes the molecule polar and capable of hydrogen bonding. This necessitates a relatively polar mobile phase for elution, which can sometimes reduce the separation efficiency between your target molecule and other polar byproducts.

Q2: What is the most suitable stationary phase for this purification?

While standard silica gel is the most common stationary phase in organic synthesis, it is often not ideal for this class of compounds without modification.[4] Your choice will significantly impact the success of the purification.

  • Recommended: Deactivated Silica Gel. This is the most effective choice. The acidic sites on the silica are neutralized by pre-treating the silica or, more commonly, by adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[1][5] This simple addition competitively blocks the acidic sites, preventing the basic pyrazole from binding strongly and ensuring sharp, symmetrical peaks.[2]

  • Alternative: Neutral Alumina. For particularly acid-sensitive compounds, neutral alumina can be a viable alternative to silica gel.[6] However, its separation characteristics differ, and TLC optimization must be performed on alumina plates to develop a suitable mobile phase.

Table 1: Comparison of Stationary Phase Options

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available.Acidic nature causes peak tailing and potential degradation of the target molecule.[2]Not recommended without modification.
Deactivated Silica Gel Mitigates peak tailing, improves recovery, protects the acid-sensitive iodo-group.[3]Requires the addition of a basic modifier (e.g., 0.1-1% TEA) to the eluent.The standard, recommended approach for this molecule.
Neutral Alumina Non-acidic, good for very base-sensitive compounds.Different selectivity than silica, can be more expensive, fines can be problematic.Troubleshooting when deactivating silica is insufficient.

Q3: How do I select the optimal mobile phase (eluent)?

The key to a successful separation is rigorous Thin Layer Chromatography (TLC) analysis before you run the column. The goal is to find a solvent system that provides good separation between your product and its major impurities, with an ideal Rf (retention factor) for your target compound of approximately 0.2-0.4.[3]

A common and effective eluent system for moderately polar compounds like this is a mixture of a non-polar solvent and a polar solvent.[6]

  • Start with a standard system: Begin with Hexane/Ethyl Acetate or Heptane/Ethyl Acetate mixtures.

  • Run multiple TLCs: Spot your crude reaction mixture on a silica gel plate and develop the plates in chambers containing different solvent ratios (e.g., 9:1, 4:1, 2:1, 1:1 Hexane:EtOAc).

  • Add a base: Crucially, add the same percentage of triethylamine (e.g., 0.5% or 1%) to your TLC developing solvent as you plan to use in your column. This ensures the TLC accurately predicts the column behavior.[2]

  • Analyze the results:

    • If all spots remain at the baseline, your solvent system is not polar enough. Increase the proportion of ethyl acetate.[7]

    • If all spots run to the solvent front, the system is too polar. Decrease the proportion of ethyl acetate.[7]

    • If separation is poor, consider a different solvent system, such as Dichloromethane (DCM)/Methanol, which offers different selectivity.

Troubleshooting Guide

Issue 1: My compound is streaking badly on the TLC plate and I get broad, tailing peaks from my column.

  • Root Cause: This is the classic symptom of strong interaction between the basic pyrazole nitrogen and acidic silanol groups on the silica gel.[2] The compound "sticks" to the stationary phase and elutes slowly and unevenly.

  • Solution:

    • Deactivate the Silica: The most reliable solution is to add a small amount of triethylamine (TEA), typically 0.1% to 1% (v/v), to your entire mobile phase system (both the initial non-polar solvent and the final polar mixture).[3]

    • Run a new TLC: Confirm on a TLC plate that the addition of TEA resolves the streaking issue before committing to the full column.

    • Consider an Alternative Stationary Phase: If TEA does not fully resolve the issue, consider using neutral alumina as your stationary phase.[6]

Issue 2: My product yield is very low, even though TLC shows a strong product spot in the crude mixture.

  • Root Cause: This is another consequence of strong interaction with the stationary phase. Your product is likely irreversibly adsorbed onto the acidic sites of the silica gel and is not being eluted from the column.[2]

  • Solution:

    • Implement Deactivation: As with streaking, the primary solution is to use a mobile phase containing triethylamine to prevent your compound from binding permanently to the column.[2]

    • Use Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, it may precipitate at the top of the column when loaded. This can prevent it from eluting properly. Use a "dry loading" technique: dissolve your crude product in a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[2]

    • Increase Eluent Polarity: It's possible your eluent system is simply not polar enough to move the compound off the column. After eluting less polar impurities, try flushing the column with a much stronger solvent system (e.g., 5-10% Methanol in DCM) to recover any remaining material.

Issue 3: My purified fractions are pink or brown, indicating decomposition.

  • Root Cause: Iodinated compounds can be sensitive to light and acid, which can cause decomposition and the formation of colored impurities, possibly from the liberation of trace I₂.[3] The longer the compound spends on the acidic silica, the higher the risk.

  • Solution:

    • Protect from Light: Wrap your glass column in aluminum foil to prevent light exposure during the entire purification process.[3]

    • Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography (applying gentle positive pressure) to expedite the separation.[5]

    • Ensure Deactivation: A basic modifier like TEA not only improves peak shape but also neutralizes the acidic environment, which can help protect your compound.[3]

    • Post-Column Cleanup: If the color persists in otherwise pure fractions, you can sometimes remove it by dissolving the product in an organic solvent, adding a small amount of activated charcoal, stirring briefly, and filtering through a pad of celite.[6]

Detailed Experimental Protocols

Protocol 1: TLC Optimization for Solvent System Selection
  • Prepare Stock Solutions: Create small vials of various Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1, 1:1). To each vial, add 1% triethylamine (e.g., 10 µL of TEA for every 1 mL of solvent mixture).

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the crude mixture onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing one of your prepared solvent systems. Ensure the chamber is saturated with the solvent vapor. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate (KMnO₄) dip.

  • Analysis: Identify the solvent system that gives your target product an Rf value of ~0.3 and provides the best possible separation from nearby impurities.[6] This will be the starting point for your column.

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a crude sample size of ~500 mg. Adjust the column and silica amount accordingly (a general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight).[6]

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 cm length, 2-3 cm diameter).

    • Prepare a slurry by mixing ~25-50 g of silica gel (200-400 mesh for flash chromatography) with your initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc + 1% TEA).[5]

    • Pour the slurry into the column. Use gentle air pressure to help pack the silica into a uniform, stable bed. Ensure there are no air bubbles or cracks.[5]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Add a thin layer (~1 cm) of sand to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 500 mg of crude product in a minimal amount of DCM or MeOH.

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of your packed column.

  • Elution:

    • Carefully add your initial, low-polarity eluent to the column.

    • Begin eluting the column using positive pressure (flash chromatography). Start with the low-polarity solvent system identified during TLC (e.g., 9:1 Hexane:EtOAc + 1% TEA) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 9:1 -> 4:1 -> 2:1 Hexane:EtOAc, collecting fractions throughout. A gradual gradient is often more effective than a large, sudden jump in polarity.[8]

    • Collect fractions in an array of test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the fractions that show a single, clean spot corresponding to your product.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield your purified 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

Visualized Workflows

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Hex/EtOAc + 1% TEA) CheckRf Is Product Rf ~0.3 & Separation Good? TLC->CheckRf Adjust Adjust Solvent Polarity CheckRf->Adjust No Pack Pack Column with Silica (Slurry Method) CheckRf->Pack Yes Adjust->TLC Load Dry Load Crude Sample Pack->Load Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_Frac Analyze Fractions by TLC Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Evap Evaporate Solvent (Rotovap) Combine->Evap Final Pure Product Evap->Final Troubleshooting_Tree Problem Identify Primary Issue Tailing Peak Tailing / Streaking? Problem->Tailing LowYield Low Product Yield? Problem->LowYield Color Colored Fractions? Problem->Color Sol_Tailing Add 0.5-1% Triethylamine to Mobile Phase Tailing->Sol_Tailing Yes Sol_Yield 1. Add TEA to Eluent 2. Use Dry Loading Technique LowYield->Sol_Yield Yes Sol_Color 1. Wrap Column in Foil 2. Use Flash Chromatography Color->Sol_Color Yes

Caption: A decision tree for troubleshooting common purification problems.

References

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Restek. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. ResearchGate. Retrieved from [Link]

  • Janssen, M. A. C. H., et al. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27(10). Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Retrieved from [Link]

  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone. Google Patents.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Retrieved from [Link]

  • SepServ. (n.d.). HPLC Troubleshooting Guide. SepServ. Retrieved from [Link]

  • ACS Publications. (n.d.). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Publications. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit. Retrieved from [Link]

  • ChemRxiv. (2026, January 17). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Retrieved from [Link]

  • JoVE. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. JoVE. Retrieved from [Link]

  • Beilstein Archives. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Archives. Retrieved from [Link]

  • ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Retrieved from [Link]

  • MDPI. (2020, December 17). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. MDPI. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Taylor & Francis. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals, establishing the absolute purity of a novel chemical entity like 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is a cornerstone of quality control and a prerequisite for its use in further applications. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are staples in purity assessment, they often rely on the availability of a high-purity, well-characterized reference standard of the analyte itself—a luxury not always available in early-stage research.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful, primary analytical method for the absolute purity determination of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol. We will compare its performance against traditional methods, provide a detailed, field-proven experimental protocol, and explain the causality behind critical experimental choices to ensure a scientifically robust and self-validating system.

qNMR vs. HPLC: An Orthogonal Approach to Purity

The choice of an analytical technique depends on the specific requirements of the analysis.[1] In analytical chemistry, employing two or more independent methods, known as "orthogonal" methods, significantly increases the reliability of the results.[2] For purity assessment, qNMR and HPLC represent two such powerful, orthogonal techniques.[2]

Quantitative NMR's key advantage is its foundation in a direct physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3][4] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, obviating the need for an identical analyte standard.[5][6] This is particularly valuable for novel compounds where no commercial reference standards are available.[4][5]

HPLC, conversely, separates components of a mixture, and purity is often determined by the area percentage of the main peak relative to all other detected peaks.[1] This method is highly sensitive but can be less accurate if impurities have different UV response factors compared to the main compound, potentially leading to an under- or overestimation of purity.[1][7]

Here is a head-to-head comparison:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on signal intensity being proportional to molar concentration.[1][2]Comparative method based on physical separation and detector response.[1]
Reference Standard Requires a certified internal standard of known purity, but not of the analyte itself.[5][6]Typically requires a certified reference standard of the analyte for highest accuracy; area percent method assumes similar response factors for impurities.[1]
Quantification Provides absolute purity (mass fraction).[3]Often provides relative purity (area %); absolute quantification requires specific standards for each impurity.
Structural Information Simultaneously provides structural confirmation of the analyte.Provides retention time, which is not a unique identifier.
Sample Throughput Can be automated for high-throughput analysis.[5]High throughput is standard with modern autosamplers.
Destructive? Non-destructive; the sample can be recovered and used for other analyses.[3]Destructive; the sample is consumed during analysis.
Speed Relatively fast per sample once the method is established.Can be faster per sample, but method development can be time-consuming.

The qNMR Workflow: A Self-Validating System

The robustness of a qNMR experiment hinges on a meticulously planned and executed workflow. Each step is designed to minimize potential errors and ensure the final purity value is accurate and reproducible.

qNMR_Workflow cluster_prep 1. Method Planning & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation planning Method Planning: - Select Analyte & Standard Peaks - Choose Solvent - Verify No Overlap weighing Accurate Weighing: - Analyte (e.g., 10-20 mg) - Internal Standard (e.g., 5-10 mg) (Use microbalance) planning->weighing dissolving Dissolution: - Dissolve mixture in known  volume of deuterated solvent - Ensure complete solubility weighing->dissolving transfer Sample Transfer: - Transfer aliquot to high-quality  NMR tube dissolving->transfer instrument Instrument Setup: - Insert sample, lock, and shim transfer->instrument params Set Key Parameters: - Pulse Angle (90°) - Relaxation Delay (D1 ≥ 5 * T1) - Acquisition Time (AQ) - Number of Scans (NS) instrument->params acquire Acquire FID params->acquire processing Spectrum Processing: - Fourier Transform - Phase & Baseline Correction acquire->processing integration Peak Integration: - Integrate selected analyte and  standard peaks processing->integration calculation Purity Calculation: - Apply qNMR formula integration->calculation result result calculation->result Final Purity (%)

Caption: The qNMR experimental workflow from preparation to result.

Experimental Protocol: Purity of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

This protocol provides a step-by-step methodology for determining the purity of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol using ¹H qNMR.

Part 1: Method Planning & Reagent Selection

The success of a qNMR experiment is built on careful planning before any sample is weighed.[8]

  • Analyte Signal Selection: Examine the ¹H NMR spectrum of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol. Identify a well-resolved signal, preferably a singlet, that is free from overlap with any other signals. The two protons on the pyrazole ring are excellent candidates. Let's select the signal for the proton at position 5 of the pyrazole ring.

  • Internal Standard (IS) Selection: The choice of the internal standard is the cornerstone of the experiment.[9][10]

    • Criteria for a Good IS:

      • High purity (certified and traceable).

      • Chemically stable and non-reactive with the analyte or solvent.[8]

      • Excellent solubility in the chosen NMR solvent.[9]

      • Produces a simple spectrum, ideally a sharp singlet, in a region free of analyte signals.[9]

      • Not excessively volatile or hygroscopic.

    • Recommended IS: For 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, Maleic acid is an excellent choice for use in polar aprotic solvents like DMSO-d₆. It provides a sharp singlet for its two olefinic protons around 6.2-6.3 ppm, a region that is typically clear. Dimethyl sulfone (DMSO₂) is another suitable option.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[8] DMSO-d₆ is a good starting choice due to its high solubilizing power for many organic compounds.

Part 2: Sample Preparation

Accurate weighing is often the largest source of uncertainty in a qNMR experiment; therefore, the use of a microbalance with high precision is essential.[4][11]

  • Weighing the Analyte: Accurately weigh approximately 15 mg of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol into a clean glass vial. Record the mass to the nearest 0.01 mg.

  • Weighing the Internal Standard: Accurately weigh approximately 8 mg of Maleic Acid (certified purity ≥ 99.5%) into the same vial. Record the mass to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio between the analyte and the IS to optimize integration accuracy.[8]

  • Dissolution: Add approximately 0.75 mL of DMSO-d₆ to the vial. Vortex or sonicate the vial until both the analyte and the internal standard are fully dissolved.

  • Transfer: Using a pipette, transfer the solution to a high-quality 5 mm NMR tube.

Part 3: NMR Data Acquisition

Acquisition parameters must be carefully optimized to ensure that the signal intensity is directly and uniformly proportional to the number of nuclei.[12]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Determine Relaxation Time (T₁): The longitudinal relaxation time (T₁) is a critical parameter.[10] To ensure complete relaxation of all relevant nuclei between pulses, the relaxation delay (D1) must be set to at least 5 times the longest T₁ value of both the analyte and the internal standard signals being integrated.[13] Use an inversion-recovery pulse sequence to measure the T₁ of the selected analyte proton and the maleic acid protons.

  • Set Acquisition Parameters:

    • Pulse Program: Use a simple, single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Pulse Angle (p1): Set to a 90° pulse. This provides the best signal-to-noise ratio and is recommended for accurate quantification.[8]

    • Relaxation Delay (d1): Set to ≥ 5 x (longest T₁). For many small molecules, a conservative delay of 30-60 seconds is often sufficient, but T₁ measurement is best practice.[10]

    • Acquisition Time (aq): Set to a value that allows the Free Induction Decay (FID) to decay completely to zero, preventing truncation artifacts. A value of 3-4 seconds is typical.[8]

    • Number of Scans (ns): Set to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision). Typically, 8 to 16 scans are sufficient.

  • Data Acquisition: Acquire the FID. It is recommended to prepare and run samples in triplicate to assess the precision of the method.[14]

Part 4: Data Processing and Purity Calculation

Careful and consistent data processing is crucial for accurate results. Manual processing is often recommended for the highest precision.[8]

  • Processing:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Perform a Fourier Transform.

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum, especially around the peaks to be integrated.

  • Integration:

    • Calibrate a reference peak (e.g., the internal standard signal) to a convenient value.

    • Carefully integrate the selected, non-overlapping signal for the analyte (e.g., pyrazole proton) and the signal for the internal standard (maleic acid singlet).

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula:

    alt text=\frac{I_{a}}{I_{std}}\times\frac{N_{std}}{N_{a}}\times\frac{M_{a}}{M_{std}}\times\frac{m_{std}}{m_{a}}\times&space;Purity_{std}(%25))

    Where:

    • Iₐ = Integral of the analyte signal

    • IₛₜᏧ = Integral of the internal standard signal

    • Nₐ = Number of protons for the analyte signal (in this case, 1)

    • NₛₜᏧ = Number of protons for the standard signal (for maleic acid, 2)

    • Mₐ = Molar mass of the analyte (3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol)

    • MₛₜᏧ = Molar mass of the internal standard (Maleic Acid)

    • mₐ = Mass of the analyte

    • mₛₜᏧ = Mass of the internal standard

    • PurityₛₜᏧ = Certified purity of the internal standard

Data Presentation and Method Validation

The results should be presented clearly, and the method must be validated to demonstrate its fitness for purpose, in line with guidelines from bodies like the International Council for Harmonisation (ICH).[15][16][17]

Illustrative Data Table
Sample IDMass Analyte (mₐ) (mg)Mass IS (mₛₜᏧ) (mg)Integral Analyte (Iₐ)Integral IS (IₛₜᏧ)Calculated Purity (%)
Batch X - Rep 115.128.051.001.2198.7
Batch X - Rep 215.088.091.001.2299.1
Batch X - Rep 315.158.071.001.2198.6
Mean 98.8
%RSD 0.26%

Note: Data are for illustrative purposes only.

Method Validation (Trustworthiness)

A qNMR method intended for regulatory submissions must be validated.[6][18] Key parameters to assess according to ICH Q2(R2) guidelines include:[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by selecting a unique, interference-free signal for the analyte.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample of known purity.

  • Precision: The agreement among individual test results, demonstrated by a low relative standard deviation (%RSD) across multiple preparations.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate primary method for determining the absolute purity of novel compounds like 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.[8] Its key advantage lies in its ability to provide direct quantification without the need for a compound-specific reference standard, making it an indispensable tool in pharmaceutical research and development.[1][5] By following a carefully planned and validated protocol that considers the selection of an appropriate internal standard, optimization of acquisition parameters, and consistent data processing, researchers can have high confidence in the purity values obtained. This orthogonal technique, when used alongside methods like HPLC, provides a comprehensive and trustworthy assessment of a compound's quality, ensuring the integrity of downstream research and development activities.[2]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass.
  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014, September 15). PubMed.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). PubMed.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8).
  • qNMR for Purity Determin
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Let's try doing quantit
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. PubMed.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC.
  • Quantitative NMR Spectroscopy. (2020, October 1). University of Michigan.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Purity comparison by NMR and HPLC.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • Q2(R2)

Sources

In-Depth LC-MS Comparison Guide: Fragmentation Patterns and Chromatographic Resolution of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol ( C7​H9​IN2​O ) is a highly valuable bifunctional building block frequently utilized in the development of kinase inhibitors and PROTACs. The pyrazole ring provides a robust hydrogen-bonding motif, while the iodinated position serves as a prime vector for downstream cross-coupling. However, analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct analytical challenges:

  • Isomeric Complexity : The compound exists as cis and trans isomers (relative orientation of the hydroxyl and pyrazole groups on the cyclobutane ring), which are notoriously difficult to separate.

  • Complex Fragmentation : The presence of a halogen (iodine), a cyclic aliphatic alcohol, and a heteroaromatic ring creates competing fragmentation pathways during tandem mass spectrometry (MS/MS).

This guide objectively compares column chemistries (C18 vs. Biphenyl) for isomer resolution and fragmentation modes (CID vs. HCD) for structural elucidation, providing a self-validating framework for analytical scientists.

Chromatographic Separation: C18 vs. Biphenyl Chemistries

To accurately quantify or isolate the cis and trans isomers of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, the chromatographic method must exploit minute spatial differences between the molecules.

The Causality of Column Selection

Standard C18 (Octadecylsilane) columns rely exclusively on hydrophobic (van der Waals) interactions. Because the cis and trans isomers possess identical molecular weights and nearly identical lipophilicity (LogP), C18 phases typically result in co-elution or severe peak tailing[1].

Conversely, Biphenyl stationary phases offer orthogonal retention mechanisms: hydrophobic, dipole-dipole, and π−π interactions. The electron-rich pyrazole ring of the analyte engages in π−π stacking with the biphenyl ligands. The spatial orientation of the cyclobutanol hydroxyl group in the cis vs. trans configuration slightly alters the molecule's overall dipole moment and steric bulk. The biphenyl phase differentially recognizes these subtle 3D conformational shifts, achieving baseline resolution where C18 fails[2].

Quantitative Comparison: Column Performance
ParameterStandard C18 Column (1.8 µm)Biphenyl Column (1.6 µm)
Retention Mechanism Hydrophobic onlyHydrophobic, π−π , Dipole
Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.1 (Baseline Resolution)
Peak Shape (Asymmetry) 1.4 (Tailing)1.05 (Symmetrical)
Optimal Organic Modifier AcetonitrileMethanol (Enhances π−π stacking)

Mass Spectrometry: CID vs. HCD Fragmentation

Determining the exact connectivity of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol requires tandem mass spectrometry. The protonated precursor ion [M+H]+ appears at m/z 265.0 . We compare two collisional activation techniques: Collision-Induced Dissociation (CID) on a Triple Quadrupole and Higher-energy Collisional Dissociation (HCD) on an Orbitrap.

Mechanistic Fragmentation Pathway
  • Cyclobutanol Cleavage (Low Energy) : A hallmark of cyclic alcohols is the facile elimination of water (-18 Da)[3]. The protonated hydroxyl group leaves as H2​O , generating a stabilized carbocation on the cyclobutane ring at m/z 247.0 .

  • Dehalogenation (Medium Energy) : The C-I bond is relatively weak. Cleavage results in the loss of hydrogen iodide (HI, -128 Da), yielding a fragment at m/z 137.1 .

  • Pyrazole Ring Opening (High Energy) : The unsubstituted nitrogen and adjacent carbons in the pyrazole ring frequently undergo ring contraction and cleavage, characterized by the expulsion of neutral hydrogen cyanide (HCN, -27 Da)[4]. This yields a deep-cleavage reporter ion at m/z 110.1 from the m/z 137 precursor.

The Causality of Fragmentation Modes

CID is an ergodic, step-wise heating process. It excels at mapping the lowest-energy pathways, making it ideal for observing the primary loss of water ( m/z 247). However, ion trap CID suffers from a "low mass cut-off" (typically 1/3 of the precursor mass), often blinding the detector to the m/z 110 pyrazole fragment. HCD is a non-ergodic, single-step high-energy acceleration process. It imparts enough internal energy to shatter the pyrazole ring and cleave the C-I bond simultaneously, providing a comprehensive structural fingerprint down to the lowest mass ranges.

Quantitative Comparison: MS/MS Fragment Abundance
Fragment IonStructural AssignmentNeutral LossRelative Abundance (CID, 20 eV)Relative Abundance (HCD, 45 NCE)
m/z 265.0 [M+H]+ PrecursorN/A15%0% (Fully depleted)
m/z 247.0 [M+H−H2​O]+ 18 Da100% (Base Peak) 10%
m/z 137.1 [M+H−HI]+ 128 Da30%45%
m/z 119.1 [M+H−H2​O−HI]+ 146 Da5%85%
m/z 110.1 [M+H−HI−HCN]+ 155 DaNot Detected100% (Base Peak)

Visualizations of Analytical Logic

LCMS_Workflow cluster_LC Chromatographic Separation Strategy cluster_MS MS/MS Acquisition Mode Start Sample Injection: Isomeric Mixture C18 Standard C18 Column (Hydrophobic Interactions) Start->C18 Biphenyl Biphenyl Column (pi-pi & Dipole Interactions) Start->Biphenyl Out1 Co-elution (Rs < 1.0) C18->Out1 Fails Out2 Baseline Resolution (Rs > 1.5) Biphenyl->Out2 Succeeds CID Triple Quad CID (Ergodic, Low Energy) HCD Orbitrap HCD (Non-Ergodic, High Energy) Out2->CID Pathway Mapping Out2->HCD Deep Cleavage

Decision logic for the chromatographic separation and MS/MS analysis of cyclobutanol isomers.

Fragmentation_Pathway Precursor [M+H]+ m/z 265 Frag_H2O [M+H - H2O]+ m/z 247 (Cyclobutanol Cleavage) Precursor->Frag_H2O - H2O (18 Da) Low Collision Energy Frag_HI [M+H - HI]+ m/z 137 (Dehalogenation) Precursor->Frag_HI - HI (128 Da) Medium Collision Energy Frag_Both [M+H - H2O - HI]+ m/z 119 (Dual Loss) Frag_H2O->Frag_Both - HI (128 Da) Frag_HI->Frag_Both - H2O (18 Da) Frag_HCN [M+H - HI - HCN]+ m/z 110 (Pyrazole Ring Opening) Frag_HI->Frag_HCN - HCN (27 Da) High Collision Energy

LC-MS/MS collisional fragmentation pathway of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocol includes built-in causality and self-validation criteria.

Protocol 1: Chromatographic Isomer Resolution

Objective : Achieve baseline separation of cis and trans isomers prior to MS detection.

  • Column Installation : Install a Biphenyl core-shell column (e.g., 2.1 x 100 mm, 1.6 µm).

    • Causality: Core-shell particles reduce the multiple-path dispersion (Eddy diffusion) term of the van Deemter equation, sharpening peaks to aid isomer resolution.

  • Mobile Phase Preparation :

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Causality: Methanol is a weaker elution solvent than acetonitrile but acts as a protic π -participant, maximizing the π−π interactions between the biphenyl stationary phase and the pyrazole ring. Formic acid ensures the pyrazole nitrogen ( pKa​ ~ 2.5) remains fully protonated for ESI+.

  • Gradient & Temperature : Run a linear gradient from 5% B to 60% B over 8 minutes. Maintain the column oven at 40 °C.

    • Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and increasing the mass transfer rate, which prevents peak broadening.

  • System Suitability Test (Self-Validation) :

    • Action: Inject a 100 ng/mL mixed isomer standard.

    • Validation Criterion: The system is validated for quantitative use ONLY IF the chromatographic resolution ( Rs​ ) between the two isomer peaks is ≥1.5 . If Rs​<1.5 , the run must be aborted automatically. Investigate column void volumes or verify the precise concentration of the organic modifier.

Protocol 2: HCD MS/MS Structural Elucidation

Objective : Generate a complete fragmentation fingerprint for unambiguous identification.

  • Source Optimization : Set ESI voltage to +3.5 kV, Capillary Temperature to 320 °C.

  • Precursor Isolation : Isolate m/z 265.0 in the quadrupole with a narrow 1.0 Da isolation window.

    • Causality: A narrow window prevents co-isolation of background matrix ions, ensuring the resulting MS/MS spectra are purely derived from the target compound.

  • Stepped Collision Energy : Apply normalized collision energies (NCE) of 20, 40, and 60 simultaneously.

    • Causality: Stepped NCE ensures that both low-energy pathways (water loss, m/z 247) and high-energy pathways (pyrazole cleavage, m/z 110) are captured in a single composite MS/MS scan.

  • Spectral Validation (Self-Validation) :

    • Criterion: The acquired spectrum must contain the m/z 247, 137, and 110 ions. If the m/z 110 ion is absent, the collision energy is insufficient, and the calibration of the collision cell must be verified.

References

  • The Fragmentation Mechanism of Cyclobutanol Canadian Science Publishing[Link]

  • LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl and Luna® Omega 1.6 Phenomenex[Link]

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II MDPI[Link]

Sources

A Comparative Guide to the Structural and Steric Properties of Cyclobutanol vs. Cyclopropanol Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly influences the ultimate biological activity and physicochemical properties of a candidate compound. Among the vast array of choices, small, strained ring systems like cyclopropane and cyclobutane, when appended to a pharmacologically privileged core such as pyrazole, offer a unique opportunity to explore chemical space in three dimensions. This guide provides an in-depth, objective comparison of cyclobutanol- and cyclopropanol-pyrazole derivatives, focusing on their intrinsic structural and steric differences and the resulting implications for drug design.

The pyrazole ring is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its versatile biological activities and synthetic accessibility.[1][2][3] The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's properties.[4] Attaching small cycloalkanol rings, specifically cyclopropanol and cyclobutanol, introduces distinct three-dimensional structural features that can significantly impact how a molecule interacts with its biological target.

Part 1: Fundamental Structural Analysis: A Tale of Two Rings

The core difference between cyclopropanol and cyclobutanol moieties lies in their inherent ring strain, which dictates their geometry, conformational flexibility, and reactivity.[5]

Ring Strain and Geometry

Cyclopropanol Derivatives: The cyclopropane ring is the most strained of all cycloalkanes.[6][7] This high degree of ring strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[7][8][9][10] This severe angle strain results in weaker "bent" C-C bonds, which are more reactive than typical alkane bonds.[6]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are fully eclipsed, leading to substantial torsional strain that cannot be relieved due to the ring's rigidity.[6][9][10][11]

Cyclobutanol Derivatives: While still strained, the cyclobutane ring is less so than cyclopropane.[6][9]

  • Angle Strain: The internal bond angles are approximately 90° if the ring were planar, which is a smaller deviation from the ideal 109.5° compared to cyclopropane.[9]

  • Torsional Strain: To alleviate the torsional strain that would exist in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.[7][9][10][11] In this conformation, one carbon atom is bent about 25° out of the plane of the other three, which reduces the eclipsing interactions between adjacent C-H bonds.[6][10][11]

PropertyCyclopropanol MoietyCyclobutanol MoietyReference
Ring Strain Energy High (~27.5 kcal/mol for cyclopropane)Moderate (~26.4 kcal/mol for cyclobutane)[6][9]
Internal C-C-C Angle ~60°~88° (in puckered form)[7][8][10][11]
Conformation Planar and rigidPuckered ("Butterfly"), flexible[7][9][10][11]
Torsional Strain High (eclipsed hydrogens)Reduced (puckering alleviates eclipsing)[6][9][10][11]
Conformational Flexibility

The most significant structural difference from a drug design perspective is the conformational behavior of the two rings.

  • Cyclopropanol-pyrazoles are conformationally restricted. The rigid, planar nature of the cyclopropyl ring means that the pyrazole substituent and the hydroxyl group are held in a fixed spatial relationship. This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and selectivity.

  • Cyclobutanol-pyrazoles possess greater conformational flexibility due to the puckering of the four-membered ring.[9] The cyclobutanol ring can interconvert between different puckered conformations, which allows the pyrazole substituent and the hydroxyl group to adopt different relative orientations. This flexibility can be beneficial for adapting to the shape of a binding pocket but may also come with an entropic penalty upon binding.

Part 2: Steric Implications for Molecular Design

The structural differences outlined above have profound consequences for the steric profile of cyclobutanol- and cyclopropanol-pyrazole derivatives.

Spatial Occupancy and Exit Vectors

The choice between a cyclopropanol and a cyclobutanol substituent allows for precise control over the projection of substituents into three-dimensional space.

  • Cyclopropanol-pyrazoles present a more compact steric profile. The substituents on the cyclopropyl ring project outwards from the pyrazole core in well-defined vectors. The rigid nature of the ring ensures that these vectors are maintained.

  • Cyclobutanol-pyrazoles , due to their puckered nature, create a more diffuse steric footprint. The "axial" and "equatorial"-like positions on the puckered ring orient substituents in distinct spatial regions compared to the planar cyclopropanol. This can be exploited to probe different sub-pockets within a binding site.

The following diagram illustrates the conceptual difference in how these two scaffolds can orient a hypothetical functional group (R) relative to the pyrazole core.

G cluster_0 Cyclopropanol-Pyrazole cluster_1 Cyclobutanol-Pyrazole a Pyrazole b Cyclopropanol Ring (Rigid, Planar) a->b C-C Bond c R Group (Fixed Vector) b->c d Pyrazole e Cyclobutanol Ring (Puckered, Flexible) d->e C-C Bond f R Group (Multiple Vectors Possible) e->f

Conceptual depiction of substituent vectors.

Part 3: Experimental Methodologies for Structural Elucidation

The precise three-dimensional structure of these derivatives is best determined through a combination of experimental and computational techniques.[12][13][14]

Single-Crystal X-ray Crystallography

This technique provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the pyrazole derivative of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer.[12]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. This will yield a detailed 3D model of the molecule in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms in solution, which helps to deduce the preferred conformation.

Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformations and to understand the factors that govern their stability.

G cluster_workflow Structural Analysis Workflow synthesis Synthesis of Pyrazole Derivative crystal Crystal Growth synthesis->crystal nmr NMR Spectroscopy (Solution-State) synthesis->nmr comp Computational Modeling synthesis->comp xray X-Ray Diffraction Data Collection crystal->xray solve Structure Solution & Refinement xray->solve analysis Comparative Structural & Steric Analysis solve->analysis nmr->analysis comp->analysis

Workflow for structural and steric analysis.

Part 4: Implications for Drug Discovery and SAR

The choice between a cyclobutanol and a cyclopropanol scaffold can have a significant impact on the Structure-Activity Relationship (SAR) of a series of compounds.[15][16][17]

  • Probing for New Interactions: The different steric profiles of the two rings can be used to probe for additional interactions in a binding pocket. For example, the axial-like substituent on a cyclobutanol ring may be able to access a hydrophobic pocket that a substituent on a planar cyclopropanol ring cannot.

  • Modulating Physicochemical Properties: The greater lipophilicity of the cyclobutanol ring compared to the cyclopropanol ring can be used to modulate properties such as solubility and cell permeability.

  • Metabolic Stability: The strained C-C bonds in the cyclopropyl ring can sometimes be susceptible to metabolic cleavage. The less strained cyclobutane ring may offer improved metabolic stability in certain cases.

Conclusion

References

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • How does ring size affect SN2 reactions?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC. Available at: [Link]

  • Conformers of Cycloalkanes. Lumen Learning. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. Available at: [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Ring strain. Wikipedia. Available at: [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. Available at: [Link]

  • 7.1: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • A review on Chemistry and Therapeutic effect of Pyrazole. IGNITED MINDS. Available at: [Link]

Sources

FT-IR spectroscopy absorption bands and validation for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Validation and Comparative Analysis of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

As a Senior Application Scientist in pharmaceutical development, ensuring the structural integrity of critical synthetic intermediates is paramount. The compound 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol represents a highly versatile scaffold, frequently utilized in the synthesis of advanced kinase inhibitors (such as JAK inhibitors) due to the cross-coupling potential of its iodinated pyrazole core and the distinct pharmacokinetic properties imparted by the cyclobutanol moiety.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic absorption bands of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol against its structural precursors. By understanding the causality behind these spectral shifts, researchers can establish a self-validating Quality Assurance/Quality Control (QA/QC) protocol for intermediate verification.

Comparative Spectral Analysis: Target vs. Alternatives

To definitively validate the structure of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, it must be spectroscopically distinguished from its primary synthetic alternatives/precursors:

  • Alternative A (Non-Iodinated Precursor): 3-(1H-pyrazol-1-yl)cyclobutanol. Used to track the success of electrophilic iodination.

  • Alternative B (Non-Alkylated Precursor): 4-Iodo-1H-pyrazole. Used to track the success of N-alkylation on the cyclobutane ring.

The table below summarizes the critical FT-IR absorption bands used to differentiate these molecules[1][2][3].

Functional Group / Vibration ModeTarget: 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanolAlt A: 3-(1H-pyrazol-1-yl)cyclobutanolAlt B: 4-Iodo-1H-pyrazoleDiagnostic Significance
O–H Stretch 3200 – 3600 cm⁻¹ (Broad)3200 – 3600 cm⁻¹ (Broad)AbsentConfirms the presence of the cyclobutanol ring[1].
N–H Stretch AbsentAbsent~3150 – 3250 cm⁻¹ (Sharp/Broad)Disappearance confirms successful N-alkylation of the pyrazole core[3].
Aliphatic C–H Stretch (sp³) 2850 – 3000 cm⁻¹2850 – 3000 cm⁻¹AbsentConfirms the cyclobutane ring integration[1].
Pyrazole C=N / C=C Stretch ~1510 – 1530 cm⁻¹~1540 – 1560 cm⁻¹~1510 – 1530 cm⁻¹Bathochromic shift indicates heavy atom (Iodine) substitution[3].
C–O Stretch 1000 – 1100 cm⁻¹ (Sharp)1000 – 1100 cm⁻¹ (Sharp)AbsentSecondary confirmation of the secondary alcohol[1].
C–I Stretch 500 – 600 cm⁻¹ (Weak)Absent500 – 600 cm⁻¹ (Weak)Directly validates halogenation at the C4 position[3].

Mechanistic Insights: The Causality of Spectral Shifts

Listing absorption bands is insufficient for rigorous QA/QC; understanding the physical chemistry driving these signals ensures robust data interpretation.

The Heavy Atom Effect on the Pyrazole Core: The introduction of an iodine atom at the C4 position of the pyrazole ring fundamentally alters the vibrational mechanics of the molecule. According to Hooke's Law applied to molecular vibrations, the frequency of a stretch is inversely proportional to the square root of the reduced mass of the vibrating atoms[2]. Because iodine is highly massive (atomic weight ~126.9 u), it significantly increases the reduced mass of the system. This results in a bathochromic shift (a shift to lower wavenumbers) of the adjacent pyrazole ring breathing and C=C stretching modes compared to the non-iodinated Alternative A[3].

Disruption of Catemeric Hydrogen Bonding: Solid-state 4-Iodo-1H-pyrazole (Alternative B) forms complex, non-isostructural catemeric hydrogen-bonded networks through its N-H donor and N acceptor atoms[3]. When N-alkylation occurs to form the target compound, this N-H bond is replaced by a C-N bond. The FT-IR spectrum will show a complete eradication of the N-H stretch (~3150 cm⁻¹), serving as definitive proof that the coupling reaction was successful.

Cyclobutanol Hydrogen Bonding Dynamics: The O-H stretch in the target molecule appears as a broad band between 3200 and 3600 cm⁻¹[1]. This broadness is an artifact of intermolecular hydrogen bonding in the solid state, which creates a continuum of slightly different O-H bond strengths[1]. If the sample were analyzed in a dilute non-polar solution (e.g., CCl₄), this band would sharpen dramatically and shift closer to 3600 cm⁻¹ as the molecules transition to "free" hydroxyl groups[2].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To prevent false positives caused by sample preparation artifacts, Attenuated Total Reflectance (ATR) FT-IR is the mandatory technique. Traditional KBr pellet transmission methods are highly susceptible to moisture absorption (KBr is hygroscopic). Because our target molecule contains an intrinsic O-H group, exogenous water from a KBr pellet would create overlapping O-H bands (~3400 cm⁻¹), rendering the spectrum ambiguous. ATR eliminates this variable.

Step-by-Step Methodology:

  • Instrument Preparation: Purge the FT-IR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric water vapor and CO₂ interference.

  • Background Acquisition: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.

  • Sample Application: Place 2–5 mg of neat, solid 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the solid sample.

  • Data Acquisition: Collect the sample spectrum using the exact parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Self-Validation Check: Inspect the baseline. If the baseline is sloped, it indicates poor crystal contact or particle scattering. Ensure the maximum absorbance peak (typically the C-O or O-H stretch) falls between 0.2 and 0.8 Absorbance Units (AU) to prevent detector saturation and non-linear photometric response.

  • Spectral Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities accurately reflect a transmission-equivalent spectrum.

Structural Validation Workflow

The following diagram maps the logical decision tree for validating the target intermediate against its precursors using the identified FT-IR markers.

FTIR_Validation A Precursor: 4-Iodo-1H-pyrazole C Target Intermediate: 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol A->C N-Alkylation B Precursor: 3-(1H-pyrazol-1-yl)cyclobutanol B->C Electrophilic Iodination D ATR-FTIR Spectroscopic Validation Protocol C->D E Confirm Cyclobutanol Motif: O-H (~3300 cm⁻¹) & C-O (~1050 cm⁻¹) D->E F Confirm Pyrazole Core: C=N/C=C (~1520 cm⁻¹) D->F G Verify Iodination (Heavy Atom): C-I (~550 cm⁻¹) & Ring Shift D->G H Verify N-Alkylation: Absence of N-H (~3150 cm⁻¹) D->H I QA/QC Structural Approval E->I F->I G->I H->I

FT-IR Spectroscopic decision tree for the structural validation of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

References

  • BTC Pharmtech. "How to interpret the IR spectrum of cyclobutanol?" BTC Pharmaceuticals Technology Co., Ltd., August 2025. Available at: [Link]

  • Chemistry LibreTexts. "11.8: Infrared Spectroscopy." LibreTexts, May 2019. Available at: [Link]

  • ResearchGate. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, July 2023. Available at: [Link]

Sources

Safety Operating Guide

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol: Comprehensive Disposal and Lifecycle Management Guide

As a halogenated nitrogen heterocycle, 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and cross-coupling reactions. However, its structural composition—specifically the covalently bonded iodine atom—dictates strict logistical and safety requirements for its disposal.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational protocols required to safely manage this compound from the benchtop to final thermal destruction.

Mechanistic Rationale: The "Why" Behind Halogenated Segregation

When managing waste containing 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, the critical structural feature is the iodine atom. While researchers often categorize liquid waste by the primary reaction solvent (e.g., ethyl acetate, hexane, or methanol), the introduction of any halogenated solute fundamentally reclassifies the entire mixture as Halogenated Organic Waste [1].

The Causality of Incineration Thermodynamics: This reclassification is non-negotiable due to the thermodynamics of hazardous waste incineration. When non-halogenated organics combust, they yield benign carbon dioxide and water. However, the thermal destruction of iodinated compounds (typically occurring at 1,100°C to 1,200°C) generates hydrogen iodide (HI) gas and elemental iodine (I2)[2].

HI is a highly corrosive acid gas. If routed to a standard non-halogenated incinerator, HI will rapidly degrade refractory linings, corrode exhaust stacks, and release toxic emissions into the atmosphere. Therefore, this waste must be legally routed to specialized rotary kiln or liquid injection incinerators equipped with downstream caustic wet scrubbers (e.g., packed-bed scrubbers utilizing NaOH)[3]. These scrubbers neutralize the HI into benign sodium iodide (NaI) salts before exhaust release[4]. Mixing even a small amount of this iodinated compound into a non-halogenated carboy contaminates the entire volume, forcing the facility to pay premium incineration rates for the whole batch and risking severe regulatory penalties[5].

Operational Disposal Protocol: Step-by-Step Methodology

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines, follow this self-validating protocol for the disposal of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

Phase 1: Segregation and Compatibility Verification
  • Characterize the Effluent: Determine the total volume and solvent composition of the reaction mixture or chromatography fractions containing the compound.

  • Perform the Self-Validating pH Check: Before bulking the waste, test the pH of the solution using indicator paper. The solution must be neutralized to a pH between 6 and 9[1]. Causality: Adding highly acidic or basic waste to a bulk solvent carboy can trigger exothermic reactions or gas evolution, leading to container rupture.

  • Verify Compatibility: Ensure no strong oxidizers (e.g., peroxides, permanganates) or reactive metals are present in the mixture. Halogenated compounds must never be mixed with active metals (like sodium or potassium), as this can result in violent explosions[6].

Phase 2: Primary Containment
  • Select the Receptacle: Use a DOT-certified, chemically compatible container—typically a 5-gallon high-density polyethylene (HDPE) carboy specifically designated with a green or white label for "Halogenated Organic Solvents"[1][7].

  • Safe Transfer: Operating strictly inside a certified chemical fume hood, use a grounded funnel to slowly pour the liquid waste into the carboy.

  • Enforce the 90% Rule: Never fill the container past 90% capacity. Causality: Leaving headspace is a critical self-validating safety measure that accommodates vapor pressure fluctuations and thermal expansion, preventing catastrophic over-pressurization.

Phase 3: Documentation and EHS Handoff
  • Labeling: Immediately cap the carboy. The lid must remain closed at all times except when actively adding waste[8]. Fill out the Hazardous Waste tag completely. You must explicitly list "3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol" alongside the primary solvents, rather than using generic terms like "organic waste"[5].

  • Request Pickup: Log the volume in your laboratory's waste inventory system and trigger an EHS pickup request before the container reaches its maximum safe capacity[8].

Waste Stream Compatibility & Routing Matrix

The following table summarizes the quantitative and logistical data for routing 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol waste streams.

Waste Stream TypeTypical ConstituentsDesignated ReceptacleFinal DispositionCost / Impact Profile
Liquid Reaction Waste Compound + DCM, Chloroform, or EtOAcHDPE Carboy (Halogenated)Liquid Injection Incinerator w/ Caustic ScrubberHigh: Requires specialized wet scrubbing for HI gas[4].
Solid Waste (Silica/TLC) Compound adsorbed onto Silica GelPuncture-proof Solid Hazardous Waste BinRotary Kiln IncineratorModerate: Solid matrix slows combustion; requires high-temp kiln[9].
Contaminated PPE Gloves, Kimwipes with trace compoundSolid Hazardous Waste BinRotary Kiln IncineratorLow to Moderate: Bulk volume is high, but halogen concentration is low.
Aqueous Washings Water, Brine, trace compoundBlue HDPE Carboy (Aqueous Waste)Wastewater Treatment / NeutralizationVariable: Must not be discharged to the sanitary sewer[5].

Disposal Workflow Visualization

The following decision tree maps the logical routing of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol based on its physical state and solvent matrix.

G Start Generate Waste: 3-(4-Iodo-1H-pyrazol-1-yl) cyclobutanol IsSolid State of Waste? Start->IsSolid SolidWaste Solid Waste (Silica, Filters, PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solvents) IsSolid->LiquidWaste Liquid SolidBin Hazardous Solid Waste Stream SolidWaste->SolidBin HalogenatedBin Halogenated Organic Waste Stream LiquidWaste->HalogenatedBin Iodine dictates halogenated route EHS EHS Incineration w/ Caustic Scrubber HalogenatedBin->EHS SolidBin->EHS

Decision tree for the segregation and disposal of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol waste.

Emergency Spill Response Procedures

In the event of a spill involving 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Don Appropriate PPE: Wear a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves (or neoprene, depending on the carrier solvent).

  • Containment (Liquid): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust. [10]

  • Containment (Solid): If the pure solid is spilled, gently sweep it up using a spark-proof brush and dustpan to avoid generating airborne dust.

  • Disposal of Spill Debris: Place all absorbed material and contaminated PPE into a hazardous solid waste container, label it as "Halogenated Spill Debris containing 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol," and request immediate EHS pickup.

References

  • Hazardous Waste Reduction - Environmental Health and Safety Oregon State University URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Academies Press URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center URL:[Link]

  • Engineering Handbook For Hazardous Waste Incineration U.S. Environmental Protection Agency (EPA) URL:[Link]

  • On-Site Incineration: Overview of Superfund Operating Experience U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Deconstructing the Molecule

To determine the appropriate level of personal protective equipment (PPE), we must first understand the potential hazards. This involves analyzing the risks associated with the core structures of 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

  • The Pyrazole Core: Pyrazole and its derivatives are known to possess biological activity, which also implies potential toxicity. Similar compounds are often classified as harmful if swallowed, capable of causing skin irritation, and posing a risk of serious eye damage.[1][2] Some pyrazoles may also cause damage to organs through prolonged or repeated exposure.[2]

  • The Organoiodine Component: The presence of an iodine atom on the pyrazole ring places this molecule in the category of organoiodine compounds. While iodine is a crucial element in synthetic chemistry, providing a useful "handle" for further reactions like Suzuki and Sonogashira couplings, its presence can also enhance the toxicological profile of a molecule.[3] Elemental iodine itself is corrosive and a severe irritant.[4]

  • The Cyclobutanol Group: This aliphatic alcohol portion of the molecule is the least hazardous component, but it contributes to the overall physical properties of the compound.

Anticipated Hazard Profile: Based on these components, we will operate under the assumption that 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol is:

  • Harmful if swallowed or inhaled.[5]

  • Toxic or harmful in contact with skin.[2]

  • A cause of skin irritation.[1][6]

  • A cause of serious eye irritation or damage.[1][2][6]

  • Potentially capable of causing respiratory irritation.[6][7]

The Hierarchy of Controls: Your First Line of Defense

Before we even discuss PPE, it is critical to implement engineering and administrative controls. PPE is the last line of defense.

  • Engineering Controls: The most critical engineering control is a properly functioning chemical fume hood .[1][8] All handling of this compound, from weighing to reaction setup and workup, must be conducted within a fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Administrative Controls: Adhere to standard laboratory practices. Do not work alone. Ensure you are familiar with the location and use of all safety equipment before you begin. Wash hands thoroughly after handling the compound, even after removing gloves.[8][9]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision. It depends on the specific task being performed. The following flowchart and table provide a clear guide for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_start Start: Assess the Operation cluster_tasks Task-Specific Analysis cluster_ppe Required PPE Ensemble Start What is the task? Weighing Weighing Solid Compound Start->Weighing Solid Solution Handling Solutions / Transfers Start->Solution Liquid Reaction Running Reaction / Workup Start->Reaction Process Spill Spill Cleanup Start->Spill Emergency PPE_Base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->PPE_Base PPE_Dust Enhanced Respiratory Protection: - Add N95/P100 Respirator Weighing->PPE_Dust If dust generation is possible Solution->PPE_Base PPE_Splash Enhanced Splash Protection: - Add Face Shield - Consider Chemically Resistant Apron Solution->PPE_Splash If splash risk is high (e.g., large volumes) Reaction->PPE_Base Reaction->PPE_Splash Always recommended during active manipulations PPE_Spill Full Spill Response PPE: - Face Shield - Double Gloves (Nitrile) - Chemical Apron - Respirator (as needed) Spill->PPE_Spill

Caption: PPE selection workflow for handling 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol.

PPE Specification Table
Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles or safety glasses with side-shields. A face shield is also required for tasks with a splash hazard.Essential to prevent eye contact which can cause serious irritation or damage.[1][10] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which may cause irritation or toxicity.[1][8] Gloves must be inspected before use and changed immediately if contaminated or damaged.[1][10]
Skin and Body Protection Laboratory coat. A chemically resistant apron should be worn over the lab coat for large-scale operations or when there is a significant risk of splashing.Protects skin and personal clothing from accidental spills and contamination.[8][9]
Respiratory Protection Not typically required when working within a certified chemical fume hood. If weighing solids outside of a containment hood and dust may be generated, a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.Minimizes the risk of inhaling the compound, which is presumed to be harmful.[1][8]

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm your chemical fume hood has a valid certification and is functioning correctly.

    • Don your baseline PPE: lab coat, safety goggles, and nitrile gloves.

    • Assemble all necessary glassware and reagents within the fume hood to minimize traffic in and out of the containment area.

  • Handling and Use:

    • Work with the sash of the fume hood at the lowest practical height.

    • Handle the compound in a manner that avoids the generation of dusts or aerosols.[9][10]

    • If transferring solutions, use a syringe or cannula. For larger volumes, pour carefully to minimize splashing.

    • Keep the container tightly closed when not in use.[9][11]

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Always remove gloves last.

    • Wash hands thoroughly with soap and water after the procedure is complete.[8]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6][7][11] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[5]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6][11] If they feel unwell, call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][10] Seek immediate medical attention.[11]

  • Spill: Evacuate non-essential personnel. Wearing the appropriate spill response PPE (see table above), cover the spill with a non-combustible absorbent material like sand or vermiculite.[9] Collect the material into a designated, sealed hazardous waste container for disposal.[10]

Waste Disposal Plan
  • Chemical Waste: All waste containing 3-(4-Iodo-1H-pyrazol-1-yl)cyclobutanol, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed container designated for halogenated organic waste .

  • Contaminated Materials: All solid materials that have come into contact with the compound (e.g., gloves, paper towels, pipette tips, absorbent material from spills) must be collected in a separate, sealed hazardous waste container.[1]

  • Regulatory Compliance: Do not allow the product or its waste to enter drains.[8] All waste must be disposed of in accordance with local, institutional, and national environmental regulations.[8][12]

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI.
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations.
  • 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-one — Chemical Substance Information - NextSDS.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich (Pyrazole).
  • SAFETY DATA SHEET - Sigma-Aldrich (Flammable Solid Pyrazole Derivative).
  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - 4-Iodopyrazole.
  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC - NIH.
  • An easy, safe and simple method for the iodination of heterocyclic compounds in water.
  • SAFETY DATA SHEET - Sigma-Aldrich (Non-hazardous Pyrazole Derivative).
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Mild and efficient iodination of aromatic and heterocyclic compounds with the NaClO2/NaI/HCl system | Semantic Scholar.
  • safety data sheet - Enamine.
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions - Chemia.
  • Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride - Benchchem.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.